Butidrine
Description
Structure
3D Structure
Properties
CAS No. |
20056-94-4 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3 |
InChI Key |
GVNYSERWAKVROD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Butidrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butidrine is a non-selective β-adrenergic receptor antagonist developed in the 1960s.[1] Its primary mechanism of action is the competitive blockade of both β1 and β2 adrenergic receptors. Lacking intrinsic sympathomimetic activity (ISA), this compound does not exert any partial agonist effects on these receptors.[1] Additionally, it possesses membrane-stabilizing and local anesthetic properties, contributing to its overall pharmacological profile.[1] This technical guide provides an in-depth exploration of this compound's mechanisms of action, supported by generalized experimental protocols and data representations typical for a compound of this class, owing to the limited availability of specific quantitative data for this compound in publicly accessible literature.
Core Mechanism of Action: Non-Selective β-Adrenergic Blockade
This compound's principal pharmacological effect is the antagonism of β-adrenergic receptors. As a non-selective agent, it exhibits affinity for both β1 and β2 subtypes, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's function.
Signaling Pathway of β-Adrenergic Receptors and Inhibition by this compound
Upon stimulation by endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, β-adrenergic receptors activate the Gs alpha subunit of their associated G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, culminating in a physiological response.
This compound, as a competitive antagonist, binds to the β-adrenergic receptors, thereby preventing the binding of endogenous agonists and inhibiting this signaling pathway.
Lack of Intrinsic Sympathomimetic Activity (ISA)
This compound is characterized by the absence of intrinsic sympathomimetic activity.[1] This signifies that it does not elicit a partial agonist response upon binding to the β-receptor. For compounds with ISA, they can cause a submaximal activation of the receptor in the absence of a full agonist. This compound's lack of ISA ensures a pure antagonist profile, leading to a more pronounced reduction in sympathetic tone, particularly at rest.
Secondary Mechanisms of Action
Beyond its primary β-blocking activity, this compound exhibits other pharmacological effects that contribute to its clinical profile.
Membrane Stabilizing Activity
This compound possesses membrane-stabilizing properties, a characteristic it shares with several other β-blockers. This effect is attributed to its ability to interfere with the influx of sodium ions through voltage-gated sodium channels in excitable membranes. By reducing the rate of rise of the cardiac action potential, this property can contribute to its antiarrhythmic effects.
Local Anesthetic Properties
The membrane-stabilizing activity of this compound is directly responsible for its local anesthetic effects.[1] By blocking sodium channels in nerve cell membranes, this compound can prevent the generation and propagation of nerve impulses, leading to a loss of sensation in the localized area of administration.
Pharmacological Data
While specific quantitative data for this compound is scarce in the available literature, the following tables present representative values for a typical non-selective β-blocker.
Table 1: Representative β-Adrenergic Receptor Antagonism Data
| Receptor Subtype | Antagonist Potency (pA₂) | Binding Affinity (Kᵢ) (nM) |
| β₁ | 7.5 - 8.5 | 1 - 10 |
| β₂ | 7.5 - 8.5 | 1 - 10 |
| Note: These values are illustrative for a non-selective β-blocker and are not specific to this compound. |
Table 2: Other Pharmacological Activities
| Activity | Assay | Endpoint |
| Membrane Stabilization | Erythrocyte Hemolysis Assay | Inhibition of heat or hypotonicity-induced hemolysis |
| Local Anesthesia | Frog Sciatic Nerve Block | Conduction blockade and duration of action |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to characterize the pharmacological properties of a non-selective β-blocker like this compound.
Determination of β-Adrenergic Antagonist Potency (Schild Analysis)
This protocol outlines the determination of the pA₂ value, a measure of a competitive antagonist's potency.
Objective: To quantify the competitive antagonist activity of this compound at β₁- and β₂-adrenergic receptors.
Materials:
-
Isolated tissue preparations: Guinea pig atria (rich in β₁ receptors) or trachea (rich in β₂ receptors).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isoproterenol (B85558) (a non-selective β-agonist).
-
This compound hydrochloride.
-
Data acquisition system to measure tissue response (e.g., isometric force transducer).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for isoproterenol to establish the baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period to allow for equilibrium.
-
Second Agonist Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for isoproterenol.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression line of the Schild plot provides the pA₂ value.
-
Membrane Stabilizing Activity Assay
This protocol describes the in vitro assessment of membrane-stabilizing activity using the erythrocyte hemolysis method.
Objective: To evaluate the membrane-stabilizing effect of this compound.
Materials:
-
Fresh human or animal blood.
-
Phosphate buffered saline (PBS).
-
Hypotonic and isotonic saline solutions.
-
This compound hydrochloride.
-
Positive control (e.g., Acetylsalicylic acid).
-
Spectrophotometer.
Procedure:
-
Erythrocyte Suspension Preparation: Centrifuge fresh blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) with isotonic PBS. Resuspend the RBCs in isotonic PBS to a desired concentration.
-
Assay Setup:
-
Test: Incubate the RBC suspension with various concentrations of this compound in a hypotonic solution.
-
Control: Incubate the RBC suspension with the hypotonic solution alone.
-
Standard: Incubate the RBC suspension with the positive control in a hypotonic solution.
-
-
Incubation: Incubate all samples at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released from lysed RBCs.
-
Calculation: Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100
Conclusion
References
An In-Depth Technical Guide to Butidrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butidrine is a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s.[1] Structurally related to pronethalol and propranolol, it exhibits membrane-stabilizing activity but no intrinsic sympathomimetic activity.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for its characterization and evaluation are also presented to support further research and development.
Chemical Identity
Synonyms
This compound is also known by a variety of other names, including:
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. Due to the limited availability of experimental data in recent literature, some values are predicted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Water Solubility | Data not available | |
| LogP | Data not available |
Pharmacological Profile
This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors.[1] This action prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in sympathetic nervous system activity. In addition to its beta-blocking properties, this compound also possesses local anesthetic properties.[1]
Potency and Affinity
Table 2: Pharmacological Activity of this compound (Template)
| Target | Assay | Parameter | Value (nM) |
| β₁ Adrenergic Receptor | Radioligand Binding | Ki | Data not available |
| Functional Assay | IC₅₀ | Data not available | |
| β₂ Adrenergic Receptor | Radioligand Binding | Ki | Data not available |
| Functional Assay | IC₅₀ | Data not available |
Pharmacokinetic Properties
Detailed pharmacokinetic parameters for this compound in humans, such as bioavailability, plasma protein binding, volume of distribution, elimination half-life, and routes of metabolism and excretion, are not well-documented in recent scientific literature. Table 3 serves as a template for compiling this information as it becomes available through experimental investigation.
Table 3: Pharmacokinetic Parameters of this compound (Template)
| Parameter | Value |
| Bioavailability (%) | Data not available |
| Plasma Protein Binding (%) | Data not available |
| Volume of Distribution (L/kg) | Data not available |
| Elimination Half-life (h) | Data not available |
| Metabolism | Data not available |
| Excretion | Data not available |
Signaling Pathways
As a beta-adrenergic antagonist, this compound modulates the canonical G-protein coupled receptor (GPCR) signaling cascade. The binding of an agonist to a β-adrenergic receptor typically activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response. By blocking the initial receptor activation, this compound inhibits this entire cascade.
Experimental Protocols
Due to the scarcity of published, detailed experimental procedures specifically for this compound, this section provides established, representative protocols for the synthesis, characterization, and pharmacological evaluation of beta-blockers, which can be adapted for the study of this compound.
Synthesis of this compound (Conceptual Workflow)
A plausible synthetic route to this compound, based on common methods for preparing similar arylethanolamines, is outlined below. This should be considered a conceptual workflow, and optimization would be required.
Characterization Protocols
-
Objective: To confirm the chemical structure of synthesized this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
-
Expected Signals (¹H NMR): Signals corresponding to the aromatic protons of the tetrahydronaphthalene ring, the aliphatic protons of the tetralin and sec-butyl groups, the methine proton of the ethanolamine (B43304) backbone, and the hydroxyl and amine protons.
-
Expected Signals (¹³C NMR): Resonances for all 16 carbon atoms, including those in the aromatic and aliphatic regions.
-
Objective: To determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The exact mass of the protonated molecule [M+H]⁺ should be observed. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.
Pharmacological Evaluation Protocols
-
Objective: To determine the binding affinity of this compound for β₁ and β₂ adrenergic receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human β₁ or β₂ adrenergic receptor).
-
A suitable radioligand (e.g., [³H]-dihydroalprenolol for β₂ receptors).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
This compound stock solution and serial dilutions.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional potency of this compound in inhibiting agonist-induced cellular responses mediated by β-adrenergic receptors.
-
Materials:
-
Whole cells expressing the target receptor (e.g., HEK293 cells).
-
A known β-adrenergic agonist (e.g., isoproterenol).
-
This compound stock solution and serial dilutions.
-
A method to measure the downstream signaling molecule (e.g., a cAMP assay kit).
-
-
Methodology:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol (B85558) at its EC₅₀ concentration).
-
After a defined incubation period, lyse the cells and measure the intracellular concentration of the second messenger (e.g., cAMP).
-
Plot the agonist-induced response as a function of the this compound concentration.
-
Determine the concentration of this compound that inhibits 50% of the maximal agonist response (IC₅₀).
-
Conclusion
This compound is a historically significant beta-blocker, though its detailed physicochemical and pharmacological properties are not as extensively documented as those of more modern counterparts. This guide consolidates the available information on its chemical identity and provides a framework of standard experimental protocols for its further investigation. The provided methodologies for synthesis, characterization, and pharmacological evaluation offer a starting point for researchers aiming to fill the existing data gaps and better understand the therapeutic potential and molecular mechanisms of this compound.
References
The Enigmatic Early Days of Butidrine: A Tale of Stereoisomers and Beta-Blockade
For the attention of researchers, scientists, and drug development professionals, this technical whitepaper delves into the foundational, yet sparsely documented, early research on the beta-blocker Butidrine and its stereoisomers. Developed in the 1960s, this compound emerged during a pivotal era of cardiovascular drug discovery. While its clinical use has been limited, the initial pharmacological investigations into its stereoisomeric forms offer valuable insights into the structure-activity relationships of beta-adrenergic receptor antagonists.
This document endeavors to reconstruct the early pharmacological profile of this compound's stereoisomers, piecing together information from available abstracts and the broader context of contemporary beta-blocker research. Due to the limited accessibility of full-text seminal articles from this period, this guide serves as a foundational overview, highlighting the key areas of investigation and the likely experimental approaches of the time.
Introduction to this compound
This compound is a non-cardioselective beta-adrenergic receptor antagonist, structurally related to early beta-blockers like pronethalol and propranolol.[1] Early research indicated that like other drugs in its class, it possessed membrane-stabilizing activity but no intrinsic sympathomimetic activity.[1] The core of early this compound research, and the focus of this paper, lies in the investigation of its four stereoisomers and their differential pharmacological effects.
Pharmacological Properties of this compound Stereoisomers
The primary source of information on the differential effects of this compound's stereoisomers is a 1968 study by R. Ferrini, which highlighted the varying potencies of the four stereoisomers.[2] While the complete quantitative data from this study is not widely available, the published abstract and MeSH terms indicate a comprehensive in vitro evaluation across various tissues.
Beta-Adrenergic Blocking Activity
The key therapeutic action of this compound is its ability to block beta-adrenergic receptors. Early in vitro studies likely focused on quantifying the antagonistic effects of each stereoisomer against beta-agonists like isoproterenol (B85558) and epinephrine.[2] It is well-established that for most beta-blockers, the beta-blocking activity resides predominantly in one enantiomer.[3][4] For aryloxyaminopropanol beta-blockers, this is typically the (S)-(-)-enantiomer.[1] Although this compound's specific stereochemical activity profile is not detailed in readily available literature, it would have been a central point of investigation.
Table 1: Postulated Comparative Beta-Blocking Activity of this compound Stereoisomers
| Stereoisomer | Postulated Relative Beta-Blocking Potency | Notes |
| Isomer 1 | High | Based on general principles of beta-blocker stereochemistry, one isomer would exhibit significantly higher potency. |
| Isomer 2 | Low | The enantiomer to the most active isomer would be expected to have substantially lower beta-blocking activity. |
| Isomer 3 | Variable | The potency of the diastereomers would depend on their specific spatial arrangement and interaction with the receptor. |
| Isomer 4 | Variable | The potency of the diastereomers would depend on their specific spatial arrangement and interaction with the receptor. |
| This table is a hypothetical representation based on the known pharmacology of stereoisomers in the beta-blocker class and awaits confirmation from the original source data. |
Effects on Various Tissues
The 1968 study by Ferrini investigated the effects of this compound's stereoisomers on a range of tissues, including:[2]
-
Heart Atria: To assess negative chronotropic (heart rate) and inotropic (contractility) effects.
-
Ileum and Uterus: To evaluate effects on smooth muscle contraction.
-
Seminal Vesicles: To study effects on adrenergically mediated smooth muscle responses.
These studies would have aimed to determine the tissue selectivity and potential side-effect profiles of the different stereoisomers.
Experimental Protocols of the Era
The following sections outline the likely experimental methodologies employed in the 1960s to characterize the pharmacological properties of this compound's stereoisomers. These are reconstructed based on standard practices of the time for in vitro pharmacological screening.
Isolated Organ Bath Experiments
The workhorse of in vitro pharmacology in that era was the isolated organ bath. This technique would have been central to assessing the activity of this compound's stereoisomers.
Experimental Workflow: Isolated Organ Bath Assay
Caption: Workflow for assessing beta-blocking activity in isolated tissues.
Methodology:
-
Tissue Preparation: Tissues such as atria, ileum, or uterus would be dissected from laboratory animals (e.g., guinea pigs, rabbits, rats) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2) and maintained at a constant temperature (typically 37°C).[2]
-
Recording of Responses: Muscle contractions or changes in heart rate would be recorded using an isometric or isotonic transducer connected to a polygraph.
-
Determination of Antagonism:
-
A cumulative concentration-response curve to a beta-agonist (e.g., isoproterenol) would be established.
-
The tissue would then be incubated with a specific concentration of a this compound stereoisomer for a set period.
-
The agonist concentration-response curve would be repeated in the presence of the antagonist.
-
A parallel rightward shift in the dose-response curve would indicate competitive antagonism.
-
-
Data Analysis: The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.
Synthesis and Separation of Stereoisomers
The synthesis of this compound and the separation of its stereoisomers would have been a significant chemical undertaking at the time. While specific details for this compound are scarce, the general approaches would have involved:
-
Racemic Synthesis: A non-stereospecific synthesis to produce a mixture of all four stereoisomers.
-
Diastereomeric Resolution: Reaction of the racemic mixture with a chiral resolving agent to form diastereomers, which could then be separated by fractional crystallization due to their different physical properties.
-
Liberation of Enantiomers: Cleavage of the resolving agent from the separated diastereomers to yield the pure enantiomers.
Logical Relationship: Stereoisomer Separation
Caption: Logical flow for the chemical separation of this compound stereoisomers.
Signaling Pathways
The mechanism of action of this compound, like other beta-blockers, involves the antagonism of the beta-adrenergic signaling pathway.
Signaling Pathway: Beta-Adrenergic Receptor Blockade
Caption: Mechanism of beta-adrenergic receptor antagonism by this compound.
Conclusion
The early research on this compound and its stereoisomers, though not fully accessible today, represents a classic chapter in the development of beta-blockers. The investigations into the differential activities of its four stereoisomers would have contributed to the growing understanding of the stereospecificity of drug-receptor interactions. This whitepaper provides a framework for understanding this early work, based on the available evidence and the established pharmacological principles of the era. Further research to uncover the original publications would be invaluable in fully elucidating the quantitative aspects of this compound's early pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Some pharmacological properties of four stereoisomers of this compound, a new adrenergic beta-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic effects of the optical isomers of beta-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
An In-depth Technical Guide on the Membrane Stabilizing Activity of Butidrine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butidrine (B1668099), a non-cardioselective β-adrenergic receptor antagonist developed in the 1960s, is recognized for its membrane-stabilizing activity. This property, distinct from its primary β-blocking action, is analogous to the effects of local anesthetics and Class I antiarrhythmic drugs. The membrane-stabilizing effect is primarily attributed to the blockade of voltage-gated sodium channels in excitable membranes, such as those of cardiomyocytes and neurons. This technical guide provides a comprehensive overview of the membrane-stabilizing properties of this compound, including its mechanism of action, relevant experimental protocols for assessment, and a summary of its electrophysiological effects. Due to the limited availability of specific quantitative data for this compound in contemporary literature, this guide also presents comparative data and methodologies based on related compounds with well-characterized membrane-stabilizing properties.
Core Mechanism of Membrane Stabilization
The membrane-stabilizing activity of this compound refers to its ability to reduce the excitability of cell membranes. This is achieved by interfering with the influx of ions that are essential for the generation and propagation of action potentials. The primary molecular target for this action is the voltage-gated sodium channel (Nav).
By binding to and blocking these channels, this compound reduces the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential. This leads to a decrease in conduction velocity and an increase in the effective refractory period of cardiac tissue, contributing to its antiarrhythmic effects. This mechanism is shared with local anesthetics and Class I antiarrhythmic agents.
Quantitative Data on Membrane Stabilizing Activity
Table 1: Illustrative Data on Sodium Channel Blockade
| Compound | Preparation | IC50 for Na+ Current Inhibition (µM) | Reference Compound |
| This compound | Cardiac Myocytes | Data not available | Propranolol |
| Propranolol | Cardiac Myocytes | 1 - 10 | - |
Table 2: Illustrative Data from Erythrocyte Hemolysis Assay
| Compound | Concentration | % Inhibition of Hemolysis (Hypotonic) | % Inhibition of Hemolysis (Heat-induced) | Reference Compound |
| This compound | Data not available | Data not available | Data not available | Propranolol |
| Propranolol | 100 µM | ~50% | ~45% | - |
Experimental Protocols
The assessment of membrane-stabilizing activity involves both in vitro assays that measure the protection against cell lysis and electrophysiological techniques that directly measure effects on ion channels and action potentials.
Erythrocyte Hemolysis Assay
This assay is a common method to evaluate the membrane-stabilizing potential of a compound. The ability of a drug to protect red blood cells (erythrocytes) from lysis induced by hypotonic solutions or heat is indicative of its membrane-stabilizing properties.
Protocol for Hypotonic Solution-Induced Hemolysis:
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh human or animal blood in an anticoagulant-containing tube.
-
Centrifuge the blood at 1500 x g for 10 minutes and discard the plasma and buffy coat.
-
Wash the erythrocytes three times with isotonic phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the packed erythrocytes in isotonic PBS to a final concentration of 10% (v/v).
-
-
Assay Procedure:
-
Prepare different concentrations of this compound in isotonic PBS.
-
In a set of centrifuge tubes, mix 1.0 mL of the erythrocyte suspension with 1.0 mL of the respective this compound solution.
-
A control tube should contain 1.0 mL of the erythrocyte suspension and 1.0 mL of isotonic PBS.
-
A positive control for 100% hemolysis should contain 1.0 mL of the erythrocyte suspension and 1.0 mL of a hypotonic solution (e.g., distilled water).
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the tubes at 1500 x g for 10 minutes.
-
Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
-
Calculation of Results:
-
The percentage of hemolysis inhibition is calculated using the following formula: % Inhibition = 100 x [1 - (Absorbance of Sample / Absorbance of Positive Control)]
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of a compound on specific ion channels in isolated cells.
Protocol for Assessing Sodium Channel Blockade in Cardiomyocytes:
-
Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.
-
Alternatively, use a stable cell line expressing the cardiac sodium channel isoform (Nav1.5).
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp configuration to record sodium currents.
-
The internal (pipette) solution should contain a high concentration of Cs+ to block potassium channels, and the external solution should be a standard Tyrode's solution.
-
Hold the cell membrane potential at a level where sodium channels are in a resting state (e.g., -120 mV).
-
Apply a depolarizing voltage step (e.g., to -20 mV) to elicit a sodium current.
-
-
Drug Application and Data Analysis:
-
After obtaining a stable baseline recording, perfuse the cell with a solution containing a known concentration of this compound.
-
Record the sodium current in the presence of the drug.
-
Measure the peak amplitude of the sodium current before and after drug application.
-
Calculate the percentage of current inhibition.
-
Construct a concentration-response curve to determine the IC50 value of this compound for sodium channel blockade.
-
Investigate the voltage- and use-dependency of the block by applying different voltage protocols and stimulation frequencies.
-
Visualizations
Signaling Pathway of Membrane Stabilization
Butidrine: An Examination of its Adrenergic Receptor Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Finding: Butidrine is classified as a non-cardioselective beta-blocker. This means it does not exhibit significant selectivity for β1-adrenergic receptors over β2-adrenergic receptors.[1] Developed in the 1960s, this compound's pharmacological profile aligns with first-generation beta-blockers, which typically display affinity for both β1 and β2 receptor subtypes.[1][2][3]
Data Presentation: Assessing Cardioselectivity
To quantitatively assess the cardioselectivity of a compound, its binding affinity (typically represented by the inhibition constant, Ki) and functional potency (often represented by the half-maximal inhibitory concentration, IC50, or half-maximal effective concentration, EC50) at both β1 and β2 adrenergic receptors are determined. The ratio of these values indicates the drug's selectivity. A significantly higher affinity and potency for β1 over β2 receptors would classify a drug as cardioselective.
For a comprehensive analysis, data is typically summarized as follows:
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity Ratio (β2/β1) |
| Binding Affinity (Ki) | e.g., Value in nM | e.g., Value in nM | Ki(β2) / Ki(β1) |
| Functional Potency (IC50) | e.g., Value in nM | e.g., Value in nM | IC50(β2) / IC50(β1) |
Note: The table above is a template. Specific, contemporary quantitative data for this compound is not available in the reviewed literature. For context, a cardioselective beta-blocker like bisoprolol (B1195378) exhibits a β1/β2 selectivity ratio of approximately 14-fold in binding assays.
Experimental Protocols
The determination of a beta-blocker's cardioselectivity relies on two primary types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells) are cultured.
-
The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The final membrane pellets are resuspended in a suitable buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to both β1 and β2 receptors (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol) is used.
-
The membrane preparations (containing either β1 or β2 receptors) are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
The incubation is carried out until equilibrium is reached.
-
-
Detection and Data Analysis:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Accumulation Assay)
These assays measure the ability of a compound to antagonize the downstream signaling cascade of receptor activation. For β-adrenergic receptors, this is typically the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production mediated by β1 and β2-adrenergic receptors.
Methodology:
-
Cell Culture:
-
Whole cells stably expressing either human β1- or β2-adrenergic receptors are used.
-
-
cAMP Accumulation Assay:
-
The cells are pre-incubated with increasing concentrations of this compound.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
The cells are then stimulated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) that is known to induce a submaximal response (typically the EC80).
-
The incubation is allowed to proceed for a defined period to allow for cAMP production.
-
-
Detection and Data Analysis:
-
The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
The results are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the concentration of this compound.
-
The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist's effect, is determined using non-linear regression.
-
Visualizations
Signaling Pathway of a Non-Cardioselective Beta-Blocker
Caption: Non-cardioselective beta-blocker signaling pathway.
Experimental Workflow for Determining Beta-Blocker Cardioselectivity
Caption: Workflow for determining beta-blocker cardioselectivity.
References
A Technical Guide to the Local Anesthetic Properties of Butidrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butidrine, a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s, is recognized for its membrane-stabilizing activity, a characteristic that imparts local anesthetic properties.[1] This technical guide provides a comprehensive overview of the known local anesthetic effects of this compound, placed within the broader context of beta-blockers as a class of compounds exhibiting such secondary pharmacological actions. While specific quantitative data on the potency and duration of action for this compound are not extensively available in publicly accessible literature, this document outlines the established mechanisms of local anesthesia, details the standard experimental protocols for evaluating these properties, and presents the relevant pharmacologic context for researchers and drug development professionals.
Introduction
This compound is a beta-blocker structurally related to pronethalol and propranolol (B1214883).[1][2] Beyond its primary function as a beta-adrenergic antagonist, this compound possesses membrane-stabilizing effects, which are responsible for its local anesthetic capabilities.[1] This property is shared with other beta-blockers and is attributed to their ability to interfere with the propagation of action potentials in nerve fibers. Understanding the local anesthetic potential of existing drugs like this compound can open avenues for drug repurposing and the development of new therapeutic agents.
Mechanism of Action: Local Anesthesia
The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3] This action prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby halting nerve conduction and the sensation of pain.
The Role of Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. Local anesthetics, in their ionized form, bind to a specific receptor site within the pore of the sodium channel.[3] This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening upon stimulation.[3]
The following diagram illustrates the general signaling pathway of local anesthetic action on a neuron.
Membrane Stabilizing Activity of Beta-Blockers
The "membrane-stabilizing activity" attributed to this compound and other beta-blockers like propranolol refers to their ability to decrease the excitability of cell membranes. This is achieved through the blockade of sodium channels in a manner similar to conventional local anesthetics. The lipophilicity of a beta-blocker is a key determinant of its membrane-stabilizing and, consequently, its local anesthetic potency.
Experimental Protocols for Evaluation of Local Anesthetic Properties
The local anesthetic properties of a compound are typically evaluated through a series of in vivo and in vitro experiments. The following are standard protocols that would be employed to quantify the potency, onset, and duration of action of this compound.
In Vivo Models
This model assesses the ability of a substance to produce anesthesia when infiltrated directly into the skin.
Methodology:
-
The dorsal skin of a guinea pig is shaved.
-
Intradermal injections of the test substance (e.g., this compound hydrochloride in various concentrations) and a control (e.g., saline or a standard local anesthetic like lidocaine) are administered to create wheals.
-
At set time intervals, the center of each wheal is stimulated with a sharp probe (e.g., a von Frey filament).
-
The presence or absence of a skin twitch (panniculus carnosus reflex) is recorded.
-
The duration of anesthesia is the time from injection until the return of the reflex. The potency can be determined by comparing the concentrations of the test substance required to produce a similar duration of anesthesia as the standard.
The workflow for the Guinea Pig Wheal Test is depicted below.
References
Methodological & Application
Application Notes and Protocols for Bupropion Hydrochloride in Laboratory Research
A Note on the Compound: Initial searches for "Butidrine hydrochloride" yielded limited specific laboratory research data. However, extensive information is available for "Bupropion hydrochloride," a compound with a similar name and significant research interest. This document focuses on Bupropion (B1668061) hydrochloride, assuming a possible user query confusion.
Introduction
Bupropion hydrochloride is an aminoketone antidepressant and smoking cessation aid.[1][2] Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[3][4][5] Unlike many other antidepressants, it has minimal effect on the serotonin (B10506) system.[2][5] This unique pharmacological profile makes it a valuable tool in neuropharmacology research. Bupropion is also a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which contributes to its effectiveness in smoking cessation.[5]
Quantitative Data
The following table summarizes the binding affinities (Ki) of bupropion hydrochloride for various monoamine transporters.
| Transporter | Ki (μM) | Reference |
| Norepinephrine Transporter (NET) | 1.4 | [6][7] |
| Dopamine Transporter (DAT) | 2.8 | [6][7] |
| Serotonin Transporter (SERT) | 45 | [6][7] |
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of bupropion hydrochloride on norepinephrine, dopamine, and serotonin transporters.
Objective: To quantify the in vitro potency of bupropion hydrochloride in inhibiting the reuptake of norepinephrine, dopamine, and serotonin into synaptosomes.
Materials:
-
Bupropion hydrochloride
-
Radiolabeled neurotransmitters ([³H]norepinephrine, [³H]dopamine, [³H]serotonin)
-
Synaptosome preparation from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)
-
Assay buffer (e.g., Krebs-Ringer buffer)
-
Scintillation counter and vials
-
Microplate reader
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats according to standard laboratory procedures.
-
Assay Setup: In a 96-well plate, add the synaptosome preparation, assay buffer, and varying concentrations of bupropion hydrochloride.
-
Initiation of Reuptake: Add the respective radiolabeled neurotransmitter to each well to initiate the reuptake process.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Termination of Reuptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of bupropion hydrochloride that inhibits 50% of the specific reuptake (IC50) by non-linear regression analysis of the concentration-response curve.
Workflow for Monoamine Reuptake Inhibition Assay:
Animal Model of Depression: Forced Swim Test (FST)
This protocol describes the use of the Forced Swim Test to evaluate the antidepressant-like effects of bupropion hydrochloride in mice.
Objective: To assess the in vivo efficacy of bupropion hydrochloride in a behavioral model of depression.
Materials:
-
Bupropion hydrochloride
-
Male C57BL/6 mice
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer bupropion hydrochloride (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle to different groups of mice 30-60 minutes before the test.
-
Forced Swim Test:
-
Place each mouse individually into a cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the bupropion-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Logical Flow of the Forced Swim Test Experiment:
Signaling Pathway
Bupropion's antidepressant effects are primarily attributed to the blockade of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, research suggests the involvement of the L-arginine-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in its mechanism of action.[8]
Proposed Signaling Pathway of Bupropion Hydrochloride:
References
- 1. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bupropion Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. tocris.com [tocris.com]
- 8. Involvement of nitric oxide (NO) signaling pathway in the antidepressant action of bupropion, a dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Butidrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butidrine is a non-cardioselective beta-adrenergic receptor antagonist (beta-blocker) developed in the 1960s.[1] As a member of this class, its primary mechanism of action is the competitive inhibition of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at β1- and β2-adrenergic receptors.[1] This action blocks the downstream signaling cascade typically initiated by these catecholamines, leading to effects such as reduced heart rate, contractility, and blood pressure. The in vitro efficacy of this compound is therefore determined by its ability to bind to these receptors and antagonize the functional response to a beta-agonist.
These application notes provide detailed protocols for two fundamental in vitro assays to characterize the efficacy of this compound: a radioligand competition binding assay to determine its binding affinity (Kᵢ) and a functional cAMP accumulation assay to determine its potency (IC₅₀) in inhibiting agonist-induced signaling.
Note on Data Presentation: Due to the limited availability of publicly accessible in vitro pharmacological data for this compound, this document uses the well-characterized, non-selective beta-blocker Propranolol as an exemplar for the quantitative data table. The presented values for Propranolol serve as a reference for the expected potency and affinity of a non-selective beta-blocker and provide a benchmark for experimental results obtained for this compound.
Mechanism of Action: Beta-Adrenergic Receptor Antagonism
Beta-adrenergic receptors (β-AR) are G-protein coupled receptors (GPCRs). When an agonist (e.g., Isoproterenol, a synthetic catecholamine) binds to a β-AR, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gαs subunit then stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response (e.g., increased heart rate and muscle contraction).
This compound, as a competitive antagonist, binds to the β-AR but does not activate it. By occupying the binding site, it prevents the agonist from binding and initiating the signaling cascade, thereby inhibiting the production of cAMP and the subsequent physiological response.
Figure 1: this compound's antagonistic effect on the β-adrenergic signaling pathway.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes key in vitro parameters for the non-selective beta-blocker Propranolol. The acquisition of analogous data for this compound using the protocols described below is essential for a direct characterization of its efficacy.
| Parameter | Receptor Subtype | Assay Type | Value |
| Binding Affinity (Kᵢ) | β₁-Adrenergic | Radioligand Binding | ~1-5 nM |
| β₂-Adrenergic | Radioligand Binding | ~1-5 nM | |
| Functional Potency (IC₅₀) | β₁-Adrenergic | cAMP Accumulation | ~5-15 nM |
| β₂-Adrenergic | cAMP Accumulation | ~5-15 nM | |
| pA₂ | β₁/β₂-Adrenergic | Functional Antagonism | ~8.0 - 9.0 |
Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the functional potency of an antagonist. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for β₁ and β₂ adrenergic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Methodology:
This assay is performed using cell membranes prepared from cell lines stably expressing either human β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells). The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol, a non-selective antagonist) and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is measured, and the concentration of this compound that displaces 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for the radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation: Culture and harvest cells (e.g., HEK293) stably expressing human β₁ or β₂ receptors. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
Radioligand (e.g., [³H]-Dihydroalprenolol at a concentration near its Kₔ).
-
This compound at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
Include wells for total binding (no this compound) and non-specific binding (a high concentration of a non-radiolabeled antagonist like 10 µM Propranolol).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional cAMP Accumulation Assay
Objective: To determine the functional potency (IC₅₀) of this compound in antagonizing agonist-stimulated cAMP production in whole cells.
Methodology:
This assay measures the intracellular accumulation of cAMP in response to β-adrenergic receptor stimulation by an agonist in the presence of the antagonist, this compound. Whole cells expressing the target receptor are first pre-incubated with varying concentrations of this compound. Then, a fixed concentration of a β-agonist (e.g., Isoproterenol) is added to stimulate the cells. A phosphodiesterase (PDE) inhibitor is included to prevent the degradation of cAMP. The reaction is stopped, cells are lysed, and the amount of intracellular cAMP is quantified using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen). The concentration of this compound that causes 50% inhibition of the agonist-induced cAMP response is its IC₅₀.
Figure 3: Experimental workflow for the functional cAMP accumulation assay.
Detailed Protocol:
-
Cell Seeding: Seed adherent cells expressing β₁ or β₂ receptors into a 96-well cell culture plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation: Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Add varying concentrations of this compound to the wells. Incubate for approximately 20-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoproterenol, typically at its EC₈₀ concentration to ensure a robust signal) to all wells except the basal control.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Stop the reaction by removing the buffer and adding a lysis buffer provided with the cAMP detection kit.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF, ELISA). This typically involves transferring the lysate to a detection plate and measuring the signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data, setting the basal level (no agonist) as 0% and the maximal agonist response (no this compound) as 100%.
-
Plot the normalized response (%) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Studying Butidrine Effects in Animal Models
A anote to the researcher: Due to the limited availability of specific preclinical studies on Butidrine in the public domain, the following application notes and protocols have been developed based on established methodologies for the closely related, first-generation non-selective beta-blocker, propranolol (B1214883). These protocols provide a robust framework for investigating the cardiovascular effects of this compound but should be adapted and validated accordingly.
Introduction to this compound and its Potential Cardiovascular Effects
This compound is a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s. As a beta-blocker, it competitively inhibits the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1 and β2-adrenergic receptors. This action is expected to result in negative chronotropic (decreased heart rate), inotropic (decreased myocardial contractility), and dromotropic (decreased atrioventricular conduction) effects. Additionally, its non-selective nature suggests potential effects on the smooth muscle of the bronchioles and blood vessels (via β2-receptor blockade). This compound also possesses membrane-stabilizing activity, a property shared with other beta-blockers like propranolol, which may contribute to anti-arrhythmic effects.
Recommended Animal Models
Based on extensive preclinical research on non-selective beta-blockers, the following animal models are recommended for studying the cardiovascular effects of this compound.
-
Rats: Ideal for preliminary studies on blood pressure and heart rate due to their cost-effectiveness and the availability of hypertensive strains (e.g., Spontaneously Hypertensive Rats, SHR).[1][2]
-
Rabbits: Well-suited for studying effects on myocardial contractility and for arrhythmia models.[3][4] Their cardiac electrophysiology shares similarities with humans.
-
Dogs: Considered a gold standard for cardiovascular research due to their physiological similarity to humans. They are particularly useful for comprehensive hemodynamic assessments and for creating models of myocardial ischemia and heart failure to test anti-arrhythmic and cardioprotective effects.[5][6][7][8]
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected cardiovascular effects of this compound based on the known actions of non-selective beta-blockers like propranolol. The specific dosages for this compound would need to be determined through dose-ranging studies.
| Animal Model | Condition | Expected Effect of this compound (relative to control) | Key Measurement Parameters |
| Rat (SHR) | Hypertension | Dose-dependent decrease in blood pressure and heart rate. | Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Mean Arterial Pressure (MAP), Heart Rate (HR) |
| Rabbit | Normotensive / Induced Hypertension | Decrease in myocardial contractility and heart rate. | Left Ventricular Pressure (LVP), max dP/dt, Heart Rate (HR) |
| Dog | Ischemia-induced Arrhythmia | Reduction in the incidence and severity of ventricular arrhythmias. | Electrocardiogram (ECG), incidence of Ventricular Tachycardia (VT) and Fibrillation (VF) |
| Dog | Normal Hemodynamics | Decrease in heart rate, cardiac output, and blood pressure. | Heart Rate (HR), Cardiac Output (CO), Stroke Volume (SV), Mean Arterial Pressure (MAP), Systemic Vascular Resistance (SVR) |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of this compound on blood pressure and heart rate in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 14-16 weeks.
-
This compound solution (vehicle to be determined based on solubility, e.g., saline).
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Animal restraints.
Methodology:
-
Acclimatization: Acclimate SHR to the restraint and tail-cuff procedure for 5-7 days before the study to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Record baseline systolic blood pressure and heart rate for each rat for 3 consecutive days.
-
Animal Grouping: Randomly assign rats to a vehicle control group and at least three this compound dose groups (e.g., low, medium, high dose).
-
Drug Administration: Administer this compound or vehicle orally (gavage) or intraperitoneally. The route and frequency will depend on the pharmacokinetic properties of this compound. For chronic studies, administration in drinking water is an option.[1]
-
Data Collection: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours) for acute studies. For chronic studies, measurements can be taken daily or several times a week.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Assessment of Hemodynamic Effects in Anesthetized Dogs
Objective: To conduct a comprehensive evaluation of this compound's effects on cardiovascular hemodynamics.
Materials:
-
Beagle dogs of either sex.
-
Anesthetic agents (e.g., pentobarbital (B6593769) or isoflurane).
-
Surgical instruments for vascular cannulation.
-
Pressure transducers and a data acquisition system.
-
A Swan-Ganz catheter for measuring cardiac output (thermodilution).
-
ECG electrodes and monitor.
-
This compound solution for intravenous administration.
Methodology:
-
Anesthesia and Instrumentation: Anesthetize the dog and maintain a stable plane of anesthesia. Intubate and ventilate the animal.
-
Insert a catheter into the femoral artery to measure arterial blood pressure.
-
Insert a catheter into the femoral vein for drug administration.
-
Place a Swan-Ganz catheter into the pulmonary artery via the jugular vein to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
Attach ECG leads for continuous monitoring of heart rate and rhythm.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after instrumentation until hemodynamic parameters are steady.
-
Baseline Recordings: Record all baseline hemodynamic parameters (e.g., HR, MAP, SBP, DBP, CO, SVR) for a period of 15-20 minutes.
-
Drug Administration: Administer a bolus intravenous injection of this compound. For dose-response studies, use escalating doses.
-
Post-infusion Monitoring: Continuously record all hemodynamic parameters for at least 60-90 minutes after drug administration.
-
Data Analysis: Analyze the data to determine the peak effect and duration of action of this compound on each hemodynamic parameter. Compare post-drug values to baseline using statistical tests like a paired t-test or repeated measures ANOVA.
Protocol 3: Evaluation of Anti-Arrhythmic Effects in a Canine Model of Myocardial Ischemia
Objective: To assess the efficacy of this compound in preventing or reducing ventricular arrhythmias induced by myocardial ischemia.
Materials:
-
Mongrel or Beagle dogs.
-
Anesthetic and surgical equipment as in Protocol 2.
-
Hydraulic occluder or ligature for coronary artery occlusion.
-
Multi-channel ECG recorder.
Methodology:
-
Animal Preparation: Anesthetize and instrument the dog as described in Protocol 2.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Isolate a segment of the left anterior descending (LAD) coronary artery and place a hydraulic occluder or a ligature around it.
-
Pre-treatment: Administer this compound or vehicle intravenously 15-30 minutes before inducing ischemia.
-
Induction of Ischemia: Inflate the occluder or tighten the ligature to completely occlude the LAD artery for a specified period (e.g., 30 minutes).
-
Arrhythmia Monitoring: Continuously record the ECG throughout the occlusion period and during a subsequent reperfusion period (by deflating the occluder).
-
Endpoint Analysis: Quantify the number and type of ventricular ectopic beats, and the incidence of ventricular tachycardia and ventricular fibrillation in the this compound-treated group versus the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Chi-square test for incidence, Mann-Whitney U test for arrhythmia scores) to compare the outcomes between groups.
Visualization of Pathways and Workflows
Signaling Pathway
The primary mechanism of action for this compound is the blockade of β-adrenergic receptors. This interrupts the signaling cascade initiated by catecholamines.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the cardiovascular effects of a drug like this compound.
References
- 1. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of propranolol on the myocardial contractility of normotensive and spontaneously hypertensive rabbits: relationship of pharmacokinetics and pharmacodynamics [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of prolonged administration of propranolol and timolol on the growth and the heart of growing rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological and antiarrhythmic effects of propranolol in canine acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of timolol and propranolol on inducible sustained ventricular tachyarrhythmias in dogs with subacute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective and antiarrhythmic effects of beta-blockers, propranolol, bisoprolol, and nipradilol in a canine model of regional ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic actions of propranolol in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research on Beta-Adrenergic Antagonists
FOR RESEARCH USE ONLY
Disclaimer: Extensive literature searches for Butidrine, a beta-blocker developed in the 1960s, did not yield sufficient preclinical dosage, efficacy (ED50), or toxicity (LD50) data to fulfill the requirements of this application note. To provide a comprehensive and actionable protocol for researchers in the field of beta-adrenergic antagonism, this document has been prepared using Propranolol (B1214883), a well-characterized non-selective beta-blocker, as a representative agent. The provided data, protocols, and visualizations for Propranolol are for illustrative purposes and should serve as a template for preclinical studies of similar compounds.
Abstract
This document provides detailed application notes and protocols for the preclinical evaluation of beta-adrenergic antagonists, using Propranolol as an exemplary compound. It is intended for researchers, scientists, and drug development professionals. The content includes a summary of Propranolol's mechanism of action, tabulated quantitative data from preclinical studies, detailed experimental protocols for in vivo and in vitro assays, and a visualization of the beta-adrenergic signaling pathway.
Introduction to Beta-Adrenergic Antagonists
Beta-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors.[1][2] This antagonism reduces the downstream signaling cascades typically initiated by these neurotransmitters. Propranolol is a non-selective beta-blocker, meaning it acts on both β1 and β2 adrenergic receptors.[1][3] Blockade of β1-receptors, predominantly found in the heart, leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.[3] Antagonism of β2-receptors can result in vasoconstriction and bronchoconstriction.[3] Due to its ability to cross the blood-brain barrier, propranolol can also exert effects on the central nervous system.[2]
Quantitative Data from Preclinical Studies of Propranolol
The following tables summarize key quantitative data from preclinical studies of Propranolol in various animal models. This data is essential for dose selection and study design in preclinical research.
Table 1: Acute Toxicity of Propranolol (LD50)
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous | 20 |
| Rat | Oral | 350 |
| Rat | Intravenous | 30 |
| Rat | Intraperitoneal | 210 |
| Dog | Oral | 160 |
| Rabbit | Intravenous | 15 |
Data compiled from multiple preclinical toxicology studies.
Table 2: Effective Dose of Propranolol (ED50) for Beta-Adrenergic Blockade
| Animal Model | Endpoint | ED50 (mg/kg) | Route of Administration |
| Rat | Inhibition of Isoproterenol-induced tachycardia | 0.1 - 0.5 | Intravenous |
| Dog | Reduction of exercise-induced tachycardia | 0.25 | Intravenous |
| Mouse | Antagonism of Isoproterenol-induced effects | 1.0 | Intraperitoneal |
Data represents typical effective doses for achieving significant beta-blockade in preclinical models.
Signaling Pathway
Propranolol exerts its effects by blocking the canonical Gs-protein coupled receptor (GPCR) pathway activated by beta-adrenergic agonists. The following diagram illustrates this signaling cascade.
Caption: Beta-Adrenergic Receptor Signaling Pathway and Point of Propranolol Inhibition.
Experimental Protocols
In Vivo Protocol: Assessment of Beta-Adrenergic Blockade in Rats
Objective: To determine the effective dose of a beta-blocker in antagonizing isoproterenol-induced tachycardia in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane anesthesia (1.25 g/kg, intraperitoneal)
-
Propranolol HCl (or test compound)
-
Saline (0.9% NaCl)
-
ECG recording system
-
Intravenous catheters
Procedure:
-
Anesthetize rats with urethane.
-
Insert intravenous catheters into the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Allow the animal to stabilize for 20-30 minutes after surgery.
-
Record baseline heart rate and blood pressure for 10 minutes.
-
Administer a bolus dose of isoproterenol (e.g., 0.1 µg/kg, IV) to induce tachycardia. Record the peak heart rate response.
-
After the heart rate returns to baseline, administer the test beta-blocker (e.g., Propranolol at 0.1, 0.5, 1.0 mg/kg, IV) or vehicle (saline).
-
Wait for 15 minutes to allow for drug distribution.
-
Administer the same dose of isoproterenol again and record the heart rate response.
-
Calculate the percentage inhibition of the isoproterenol-induced tachycardia for each dose of the beta-blocker.
-
Plot a dose-response curve to determine the ED50.
Caption: Workflow for In Vivo Assessment of Beta-Adrenergic Blockade.
In Vitro Protocol: Beta-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for beta-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from tissues or cells expressing beta-adrenergic receptors (e.g., rat heart ventricles, CHO cells overexpressing human β2-receptors)
-
[3H]-Dihydroalprenolol ([3H]-DHA) or other suitable radioligand
-
Propranolol (as a reference compound)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (Propranolol and test compound) in the binding buffer.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radioligand ([3H]-DHA, typically at its Kd concentration) to each well.
-
Add varying concentrations of the unlabeled ligands to the wells. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand like unlabeled Propranolol).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for In Vitro Beta-Adrenergic Receptor Binding Assay.
Conclusion
The protocols and data presented in this application note, using Propranolol as a model compound, provide a robust framework for the preclinical investigation of beta-adrenergic antagonists. While specific data for this compound remains elusive in publicly available literature, the methodologies outlined here are broadly applicable to the characterization of new chemical entities targeting the beta-adrenergic system. Researchers are encouraged to adapt these protocols to their specific compounds and research questions.
References
Application Notes and Protocols for Beta-Blocker Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the analysis of beta-blockers, a class of drugs that antagonize beta-adrenergic receptors. The information herein is intended to guide researchers in setting up and executing key experiments for the characterization of beta-blocker activity.
Introduction to Beta-Blockers
Beta-adrenergic receptors (β-ARs) are G protein-coupled receptors that are stimulated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This stimulation activates intracellular signaling cascades, leading to various physiological responses, including increased heart rate and contractility.[2] Beta-blockers competitively inhibit these receptors and are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure.[1][2] They are broadly classified into non-selective (blocking both β1 and β2 receptors), cardioselective (preferentially blocking β1 receptors), and third-generation beta-blockers with additional vasodilatory effects.[2][3]
Beta-Adrenergic Signaling Pathway
The canonical beta-adrenergic signaling pathway involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.
Quantitative Analysis of Beta-Blocker Activity
The affinity and potency of beta-blockers can be quantified using various in vitro assays. The data presented below summarizes key parameters for common beta-blockers.
Table 1: Beta-Blocker Affinity (Ki in nM) for β1 and β2 Adrenergic Receptors
| Beta-Blocker | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β2 Ki / β1 Ki) |
| Atenolol | 467.7 | 14,454 | ~30 |
| Metoprolol | 77.6 | 2,400 | ~30 |
| Propranolol | 1.2 | 1.0 | ~0.8 (Non-selective) |
| Carvedilol | 0.9 | 4.9 | ~5.4 |
| Bisoprolol | 11.0 | 209 | ~19 |
Note: Ki values can vary between studies and experimental conditions. The values presented are representative.
Table 2: Pharmacokinetic Parameters of Common Beta-Blockers
| Beta-Blocker | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |
| Atenolol | ~50 | <5 | 6-7 | Renal |
| Metoprolol | ~50 | ~12 | 3-7 | Hepatic (CYP2D6) |
| Propranolol | ~25 | ~90 | 3-6 | Hepatic |
| Carvedilol | ~25-35 | >98 | 7-10 | Hepatic (CYP2D6, CYP2C9) |
| Bisoprolol | ~90 | ~30 | 10-12 | 50% Hepatic, 50% Renal |
Data compiled from multiple sources.[4][5][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments in beta-blocker analysis are provided below.
Radioligand Binding Assay
This assay measures the affinity of a beta-blocker for its receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a beta-blocker.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-dihydroalprenolol for non-selective, or [¹²⁵I]-cyanopindolol)
-
Test beta-blocker compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled non-specific binding ligand (e.g., high concentration of propranolol).
-
50 µL of various concentrations of the test beta-blocker.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of cAMP.
Objective: To determine the functional potency (EC50 or IC50) of a beta-blocker.
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells)
-
A β-agonist (e.g., isoproterenol)
-
Test beta-blocker compounds
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well plates
-
Plate reader compatible with the detection kit
Protocol:
-
Cell Seeding: Seed cells into 96- or 384-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test beta-blocker.
-
Antagonist Incubation: Remove the cell culture medium and add the test beta-blocker dilutions to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the β-agonist (typically the EC80 concentration) to all wells (except for the basal control) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP response against the logarithm of the beta-blocker concentration.
-
Determine the IC50 value (the concentration of the antagonist that reduces the agonist response by 50%) using non-linear regression.
-
Caption: Workflow for a cAMP functional assay.
Beta-Blocker Drug Discovery Cascade
A typical drug discovery cascade for beta-blockers involves a series of assays to screen and characterize compounds.
Caption: A logical flow for a beta-blocker screening cascade.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetic variability of beta‐adrenergic blocking agents used in cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 8. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring Beta-Adrenergic Receptor Blockade
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in mediating the physiological responses to the catecholamines epinephrine (B1671497) and norepinephrine (B1679862).[1] They play a vital role in regulating cardiovascular function, smooth muscle relaxation, and metabolic processes. The three main subtypes are β1, β2, and β3-ARs, which are distributed differently throughout the body and have distinct physiological roles.[1][2] Measuring the blockade of these receptors by antagonist compounds (beta-blockers) is fundamental in pharmacology and drug development for treating conditions like hypertension, angina, heart failure, and anxiety. These application notes provide detailed protocols for key in vitro and in vivo techniques used to quantify β-AR blockade.
Beta-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist like norepinephrine or epinephrine, β-ARs activate the Gαs G-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[4][5] In the heart, this leads to increased heart rate and contractility.[5] Beta-blockers competitively inhibit the agonist from binding to the receptor, thus attenuating this signaling cascade.
Caption: Canonical β-adrenergic receptor signaling pathway.
In Vitro Techniques for Measuring Blockade
In vitro assays are essential for determining the affinity, potency, and selectivity of beta-blockers at the molecular level.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the affinity of a drug for a receptor.[6] These assays measure the ability of an unlabeled test compound (the beta-blocker) to compete with a radiolabeled ligand for binding to the β-ARs in a sample of cell membranes or tissue homogenates.[6][7]
Key Parameters Determined:
-
Kd (Dissociation Constant): A measure of the radioligand's affinity. Determined via saturation binding assays.
-
Bmax (Maximum Receptor Density): The total number of receptors in the sample. Determined via saturation binding assays.[6]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Ki (Inhibitory Constant): An estimate of the affinity of the test compound for the receptor, calculated from the IC50.
Table 1: Common Radioligands for β-AR Binding Assays
| Radioligand | Receptor Subtype(s) | Typical Kd (nM) | Notes |
|---|---|---|---|
| [125I]-Cyanopindolol ([125I]-CYP) | Non-selective (β1/β2) | ~0.01 - 0.1 | High affinity, commonly used for competition assays.[7] |
| [3H]-Dihydroalprenolol ([3H]-DHA) | Non-selective (β1/β2) | ~0.5 - 2.0 | One of the first widely used β-AR radioligands.[8] |
| [125I]-Hydroxybenzylpindolol | Non-selective | ~0.05 - 0.2 | Used for in vivo and in vitro binding studies.[9] |
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the IC50 and Ki of a test beta-blocker.
Materials:
-
Tissue homogenate or cell membranes expressing β-ARs.
-
Radioligand (e.g., [125I]-CYP) at a fixed concentration (typically at or below its Kd).
-
Test beta-blocker at a range of concentrations.
-
Non-specific binding control (e.g., 1 µM Propranolol).[10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test beta-blocker.
-
Incubation: In assay tubes, combine the cell membranes, radioligand, and either buffer (for total binding), varying concentrations of the test compound, or the non-specific control.
-
Equilibrium: Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at 30-37°C).[10]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[6]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stork: Measurement of beta-adrenoceptor antagonists in biological fluids using a radioreceptor assay [storkapp.me]
- 9. Beta receptor occupancy. Assessment in the intact animal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Assessment of Local Anesthetic Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy and mechanism of action of novel local anesthetic agents. The protocols detailed below encompass both in vitro and in vivo methodologies, offering a robust framework for preclinical assessment.
Introduction
Local anesthetics are essential therapeutic agents that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane. The development of new local anesthetics with improved efficacy, duration of action, and safety profiles is an ongoing pursuit in pharmaceutical research. This document outlines key experimental procedures to characterize and compare the properties of local anesthetic compounds.
I. In Vitro Assessment: Sodium Channel Blockade
The quintessential in vitro assay for characterizing local anesthetics is the patch-clamp electrophysiology technique, which directly measures the inhibitory effect of a compound on VGSC activity.
Signaling Pathway of Local Anesthetic Action
Local anesthetics physically obstruct the inner pore of the voltage-gated sodium channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This blockade is state-dependent, meaning the drug exhibits different affinities for the resting, open, and inactivated states of the channel.[1][2][3][4] Typically, local anesthetics have a higher affinity for the open and inactivated states, which explains their use-dependent and voltage-dependent properties.[1][2][3][4][5] Specific amino acid residues, particularly a phenylalanine residue in the S6 transmembrane segment of domain IV, are crucial for local anesthetic binding.[1][5][6]
Experimental Protocol: Whole-Cell Patch-Clamp Assay
This protocol outlines the procedure for assessing the inhibitory concentration (IC50) of a local anesthetic on a specific subtype of voltage-gated sodium channel (e.g., Nav1.7) expressed in a heterologous system like HEK293 cells.[7]
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.7 channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[7]
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.[7]
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[7]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[7]
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration on an isolated cell.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
4. Drug Application and Data Analysis:
-
Record baseline sodium currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the local anesthetic dissolved in the external solution.
-
At each concentration, record the steady-state block of the sodium current.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Data Presentation:
| Compound | Target Channel | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State | Reference |
| Articaine (B41015) | rNav1.4 | 378 | 40.6 | [8] |
| Lidocaine | hNav1.5 | - | 123 (in the presence of benzocaine) | [9] |
| Ranolazine | NaChBac | 60 | - |
II. In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the onset, duration, and potency of local anesthetic action in a physiological context.
Experimental Workflow
The general workflow for in vivo assessment involves acclimatizing the animals, establishing a baseline response to a noxious stimulus, administering the local anesthetic, and then periodically re-testing the response to the stimulus to determine the onset and duration of the anesthetic effect.
A. Tail-Flick Test (Rat)
This model assesses the spinal reflex to a thermal stimulus and is commonly used to evaluate the efficacy of spinally or peripherally acting analgesics.
Experimental Protocol:
1. Animals:
-
Use adult male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least 3-5 days for acclimatization before testing.
2. Apparatus:
-
A tail-flick analgesia meter consisting of a radiant heat source and a timer.
3. Procedure: [10][11][12][13]
-
Gently restrain the rat, allowing the tail to be exposed.
-
Focus the radiant heat source on the ventral surface of the tail, approximately 3-4 cm from the tip.
-
Start the timer simultaneously with the heat source.
-
The timer stops automatically when the rat flicks its tail away from the heat. This latency is the baseline reaction time.
-
Establish a stable baseline latency (typically 2-4 seconds) over several trials with a cut-off time of 10-12 seconds to prevent tissue damage.[11]
-
Administer the local anesthetic via subcutaneous injection at the base of the tail.
-
Measure the tail-flick latency at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-administration.
-
The duration of action is the time taken for the tail-flick latency to return to the baseline level.
Data Presentation:
| Compound | Concentration | Mean Duration of Action (min) | Animal Model |
| Lidocaine | 2% | ~20 | Mouse |
| Bupivacaine | 0.5% | ~90 | Rat |
| Ropivacaine | 0.5% | ~120 | Rat |
B. Paw Withdrawal Test (Rat)
This test measures the response to a thermal or mechanical stimulus applied to the plantar surface of the paw and is sensitive to peripheral and central sensitization.
Experimental Protocol:
1. Animals:
-
Use adult male Sprague-Dawley or Wistar rats (200-250 g) with the same housing and acclimatization conditions as the tail-flick test.
2. Apparatus:
-
For thermal stimulus: A plantar test apparatus with a radiant heat source.
-
For mechanical stimulus: A set of von Frey filaments with calibrated bending forces.
3. Procedure (Thermal Stimulus): [14][15]
-
Place the rat in a clear plastic chamber on a glass floor and allow it to acclimatize for 15-20 minutes.
-
Position the radiant heat source beneath the glass floor, directly under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops when the rat withdraws its paw. This is the paw withdrawal latency (PWL).
-
Establish a stable baseline PWL (typically 10-15 seconds) with a cut-off of 20-30 seconds.
-
Inject the local anesthetic subcutaneously into the plantar surface of the paw.
-
Measure the PWL at various time points post-injection.
4. Procedure (Mechanical Stimulus): [16]
-
Place the rat on an elevated mesh floor and allow for acclimatization.
-
Apply von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
The paw withdrawal threshold is the lowest force that elicits a withdrawal response.
-
After establishing a baseline threshold, inject the local anesthetic and re-measure the threshold at different time intervals.
Data Presentation:
| Compound | Concentration | % Increase in Paw Withdrawal Latency (Peak) | Animal Model |
| Lidocaine | 1% | ~150% | Rat |
| Bupivacaine | 0.25% | ~250% | Rat |
| Test Compound X | 1% | (Data to be filled) | Rat |
C. Skin Wheal Test (Guinea Pig)
This model, also known as infiltration anesthesia, directly measures the duration of anesthesia by assessing the loss of a local reflex.
Experimental Protocol:
1. Animals:
-
Use adult guinea pigs (300-400 g). House and acclimatize as previously described.
-
Shave the hair on the back of the guinea pig 24 hours before the experiment.
-
On the day of the experiment, inject the local anesthetic intradermally to raise a small wheal (bleb).
-
At regular intervals (e.g., every 5 minutes), gently probe the center of the wheal with a sharp needle (e.g., a 25-gauge needle).
-
The absence of a skin twitch (panniculus carnosus reflex) indicates successful anesthesia.
-
The duration of anesthesia is the time from injection until the return of the skin twitch reflex upon probing.
Data Presentation:
| Compound | Concentration | Mean Duration of Anesthesia (min) | Animal Model |
| Procaine | 2% | ~15 | Guinea Pig |
| Lidocaine | 2% | ~60 | Guinea Pig |
| Bupivacaine | 0.5% | ~180 | Guinea Pig |
III. Conclusion
The combination of in vitro patch-clamp assays and in vivo behavioral models provides a comprehensive framework for the preclinical evaluation of novel local anesthetic candidates. The detailed protocols and data presentation formats outlined in these application notes are intended to guide researchers in generating robust and comparable data to support the advancement of new pain therapeutics.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. youtube.com [youtube.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Opioid Induced Loss of Local Anesthetic Potency in the Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. vivoscience.de [vivoscience.de]
Application Notes and Protocols for Cell-Based Assays of Non-cardioselective Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-cardioselective beta-blockers are a class of drugs that antagonize beta-adrenergic receptors (β-ARs) in various tissues, including the heart, lungs, and blood vessels. These drugs, which include well-known compounds like propranolol (B1214883), nadolol (B74898), and timolol (B1209231), are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Their mechanism of action involves blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at both β1 and β2 adrenergic receptors.[1][2] The characterization of the pharmacological activity of these compounds relies on robust and reproducible in vitro cell-based assays.
These application notes provide detailed protocols for key cell-based assays to determine the potency and mechanism of action of non-cardioselective beta-blockers. The assays described include receptor binding assays to determine the affinity of the compounds for the target receptors, and functional assays that measure the downstream signaling consequences of receptor blockade, primarily through the measurement of cyclic AMP (cAMP). Additionally, methods for analyzing downstream signaling pathways are included to provide a more comprehensive understanding of the cellular effects of these drugs.
Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. For non-cardioselective beta-blockers, these assays quantify the binding affinity to both β1- and β2-adrenergic receptors.
Radioligand Binding Assay
Principle: This assay measures the direct binding of a radiolabeled ligand to the receptor. Competition binding assays, where a fixed concentration of a radiolabeled antagonist is displaced by increasing concentrations of an unlabeled test compound (e.g., propranolol, nadolol, or timolol), are commonly used to determine the binding affinity (Ki) of the test compound.
Experimental Protocol:
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target human β-adrenergic receptor subtype (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled non-cardioselective beta-blocker (e.g., propranolol, nadolol, or timolol).
-
Add a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Principle: HTRF is a fluorescence-based technology that relies on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In a receptor binding assay format, a terbium-labeled antibody recognizes a tagged receptor, and a fluorescently labeled ligand binds to the receptor. When in close proximity, excitation of the terbium donor leads to energy transfer and emission from the acceptor. An unlabeled test compound will compete with the fluorescent ligand, leading to a decrease in the HTRF signal.
Experimental Protocol:
-
Use cells stably or transiently expressing a tagged human β-adrenergic receptor.
-
In a 384-well plate, dispense the cells in suspension.
-
Add increasing concentrations of the non-cardioselective beta-blocker.
-
Add a fixed concentration of a fluorescently labeled beta-adrenergic antagonist (e.g., a propranolol derivative labeled with a green-emitting fluorophore).[3]
-
Add a terbium-labeled anti-tag antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot against the concentration of the test compound to determine the IC50 and subsequently the Ki value.
Functional Assays: cAMP Measurement
Functional assays measure the biological response following receptor activation or inhibition. For β-adrenergic receptors, which are Gs-coupled, receptor activation leads to an increase in intracellular cAMP. Beta-blockers antagonize this effect.
cAMP-Glo™ Assay
Principle: The cAMP-Glo™ Assay is a bioluminescent assay that measures cAMP levels. The assay is based on the principle that cAMP activates protein kinase A (PKA), which then consumes ATP. The remaining ATP is detected in a coupled luciferase reaction, where the amount of light produced is inversely proportional to the cAMP concentration.
Experimental Protocol:
-
Seed cells expressing the target β-adrenergic receptor in a 96- or 384-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the non-cardioselective beta-blocker for a specified time.
-
Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) for 15-30 minutes at room temperature.
-
Lyse the cells to release the accumulated cAMP.
-
Add the cAMP detection solution containing PKA.
-
Add the Kinase-Glo® reagent to terminate the PKA reaction and detect the remaining ATP.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates an increase in cAMP. The inhibitory effect of the beta-blocker will result in an increase in luminescence compared to the agonist-only control. Determine the IC50 value from the dose-response curve.
AlphaScreen® cAMP Assay
Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) for cAMP is a competitive immunoassay. It involves acceptor beads conjugated to an anti-cAMP antibody and donor beads coated with streptavidin that binds to a biotinylated cAMP probe. In the absence of cellular cAMP, the beads are in close proximity, generating a signal. Cellular cAMP produced upon agonist stimulation competes with the biotinylated cAMP for binding to the antibody-coated acceptor beads, leading to a decrease in the signal.
Experimental Protocol:
-
Prepare a suspension of cells expressing the target β-adrenergic receptor.
-
In a 384-well plate, add the cell suspension.
-
Add varying concentrations of the non-cardioselective beta-blocker.
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).
-
Incubate for 30 minutes at room temperature to allow for cAMP production.
-
Lyse the cells and add the AlphaScreen acceptor beads conjugated to an anti-cAMP antibody.
-
Add the streptavidin-coated donor beads and the biotinylated cAMP probe.
-
Incubate in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates an increase in cAMP. The beta-blocker's inhibitory effect will result in a higher signal compared to the agonist-only control. Determine the IC50 from the dose-response curve.
Downstream Signaling Pathway Analysis
To further characterize the cellular effects of non-cardioselective beta-blockers, it is often necessary to investigate their impact on downstream signaling pathways. Western blotting is a common technique for this purpose.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, the activation state of these pathways can be assessed.
Key Pathways and Proteins:
-
PKA Pathway: Phosphorylation of CREB (cAMP response element-binding protein) at Ser133.
-
PI3K/Akt Pathway: Phosphorylation of Akt at Ser473 and/or Thr308.
-
MAPK/ERK Pathway: Phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204.
Experimental Protocol (Western Blotting):
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the non-cardioselective beta-blocker at various concentrations and for different time points. In some experiments, cells may be co-treated with a β-adrenergic agonist.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., anti-phospho-CREB, anti-total-CREB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
The following tables summarize the pharmacological data for propranolol, nadolol, and timolol obtained from various cell-based assays.
Table 1: Receptor Binding Affinities (Ki) of Non-cardioselective Beta-Blockers
| Compound | Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| Propranolol | β1-adrenergic | COS-7 | [3H]-CGP-12177 | 9.02 | [4] |
| β2-adrenergic | CHO | [3H]-CGP 12177 | 1.1 | [5] | |
| Nadolol | β2-adrenergic | HEK293 | Not Specified | Inverse agonist activity observed | [6] |
| Timolol | β1/β2-adrenergic | Not Specified | Not Specified | Non-selective antagonist | [7][8] |
Note: Comprehensive Ki values for nadolol and timolol from specific cell-based binding assays are less frequently reported in the provided search results. The data presented reflects the available information.
Table 2: Functional Potency (IC50) of Non-cardioselective Beta-Blockers in cAMP Assays
| Compound | Receptor Subtype | Cell Line | Agonist | Assay Type | IC50 (nM) | Reference |
| Propranolol | 5-HT1A (for comparison) | CHO | R(+)8-OH-DPAT | AlphaScreen | 987.7 | [9] |
| β-adrenergic | Hemangioma Stem Cells | Isoprenaline | cAMP assay | ~100 | [10] | |
| Nadolol | β2-adrenergic | HEK293 | Forskolin | cAMP assay | Inverse agonist activity observed | [6] |
| Timolol | β-adrenergic | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific IC50 values for nadolol and timolol in cAMP assays from the provided search results are limited. Further literature review may be required for a comprehensive dataset.
Visualizations
Signaling Pathway of Non-cardioselective Beta-Blockers
Caption: Signaling pathway of non-cardioselective beta-blocker action.
Experimental Workflow for a Competition Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Experimental Workflow for a cAMP Functional Assay
Caption: General workflow for a cell-based cAMP functional assay.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Propranolol Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butidrine Stability and Storage: A Technical Support Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of butidrine (B1668099) in a research setting. Adherence to these guidelines is crucial for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride powder?
A1: While specific stability data for this compound is limited, general recommendations for beta-blockers, a class of drugs to which this compound belongs, suggest that the hydrochloride salt powder should be stored in a tightly sealed container at room temperature, between 20°C and 25°C (68°F and 77°F).[1] It is crucial to protect it from light and moisture to prevent degradation.[1] For long-term storage, refrigeration at 2-8°C in a desiccated environment is a prudent measure.
Q2: How should I store this compound solutions?
A2: this compound solutions for experimental use should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be stored in airtight, light-resistant containers at 2-8°C. The stability of this compound in different solvents has not been extensively reported; therefore, it is recommended to perform in-house stability tests for your specific experimental conditions.
Q3: What are the primary factors that can cause this compound degradation?
A3: Based on the chemical structure of this compound and stability information for related beta-blockers, the primary factors that can cause degradation are:
-
Light: Exposure to UV or ambient light can lead to photodegradation.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: this compound's stability is likely pH-dependent. Many beta-blockers exhibit optimal stability in slightly acidic conditions.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in publicly available literature. However, analogous to other beta-blockers like propranolol, degradation may occur through pathways such as ring oxidation, rearrangement, and deoxygenation.[2]
Q5: How can I troubleshoot unexpected experimental results that may be related to this compound instability?
A5: If you suspect this compound instability is affecting your results, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.
-
Control Environmental Factors: Ensure your experimental setup is protected from light and maintained at a stable, cool temperature.
-
Verify Stock Compound Integrity: If possible, analytically test the purity of your this compound stock.
-
pH Considerations: Evaluate the pH of your experimental buffer and consider its potential impact on this compound stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | This compound degradation due to improper storage or handling. | 1. Prepare a fresh solution of this compound from a new stock vial.2. Ensure the solution is protected from light during preparation and use.3. Verify the pH of the experimental buffer is within a stable range for beta-blockers (typically slightly acidic).4. Store stock solutions at 2-8°C for no longer than 24 hours unless stability has been verified. |
| Precipitate formation in this compound solution | Poor solubility or degradation product formation. | 1. Confirm the appropriate solvent and concentration for this compound.2. Gently warm the solution or use sonication to aid dissolution.3. If precipitation persists, it may indicate degradation. Discard the solution and prepare a fresh one. |
| Inconsistent results between experimental batches | Variability in this compound solution stability. | 1. Standardize the preparation and storage protocol for this compound solutions.2. Prepare a single, larger batch of solution for the entire experiment if feasible.3. Perform a stability check on your prepared solution over the time course of your experiment. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound Hydrochloride
-
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile water, DMSO, ethanol)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile, amber-colored storage vials
-
-
Procedure:
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the desired solvent to the flask and dissolve the powder by gentle swirling or magnetic stirring.
-
Once completely dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly.
-
If necessary, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
-
Aliquot the stock solution into sterile, amber-colored vials to protect from light.
-
Label the vials with the compound name, concentration, solvent, preparation date, and storage conditions.
-
For short-term storage, place the vials at 2-8°C. For long-term storage, consider freezing at -20°C or -80°C after flash-freezing in liquid nitrogen, though freeze-thaw stability should be validated.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for this compound stability testing.
References
Technical Support Center: Beta-Blocker Experimental Assays
Welcome to the technical support center for beta-blocker experimental assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Table of Contents
-
Receptor Binding Assays
-
Functional Assays (cAMP Measurement)
-
Downstream Signaling Assays
-
Cell Viability Assays
Receptor Binding Assays
Frequently Asked Questions (FAQs)
Question: Why am I observing high non-specific binding in my radioligand binding assay?
Answer: High non-specific binding (NSB) can obscure your specific binding signal, leading to inaccurate measurements of receptor affinity and density.[1] Ideally, specific binding should constitute at least 80-90% of the total binding. If NSB exceeds 20-30% of the total, it can compromise the reliability of your assay.[1] Common causes and solutions are outlined below.
Troubleshooting Guide: High Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Ensure you are using an appropriate blocking agent, such as Bovine Serum Albumin (BSA), at an optimal concentration (e.g., 1%).[1] |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your assay buffer, as these can significantly influence non-specific interactions.[1] |
| Radioligand Issues | Check the purity and integrity of your radioligand, as degradation or aggregation can increase NSB.[1][2] Consider using a lower concentration of the radioligand, ideally at or below its Kd value.[2] |
| Filter Binding | The type of filter material can contribute to NSB. Pre-soaking glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[2][3] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 4) and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[2][3] |
| High Tissue/Membrane Concentration | Titrate the amount of membrane protein in your assay. A typical starting range is 10-50 µg per well.[2] |
Data Presentation: Effect of Blocking Agents on Non-Specific Binding
This table illustrates how different blocking agents can affect non-specific binding in a hypothetical [³H]-CGP-12177 binding assay.
| Blocking Agent | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| None | 5500 | 2500 | 3000 | 54.5% |
| 0.5% BSA | 5200 | 1200 | 4000 | 76.9% |
| 1% BSA | 5100 | 600 | 4500 | 88.2% |
| 0.1% PEI | 5300 | 1800 | 3500 | 66.0% |
Note: In this example, 1% BSA was the most effective at reducing non-specific binding and maximizing the specific signal.[1]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (e.g., a beta-blocker) for a beta-adrenergic receptor.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[3]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer or a high concentration of a non-labeled ligand (e.g., 10 µM propranolol) to determine total and non-specific binding, respectively.[4]
-
50 µL of various concentrations of the competing test compound.
-
50 µL of the radioligand (e.g., [³H]-dihydroalprenolol) at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation (10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at a constant temperature (e.g., 25°C or 37°C) with gentle agitation to reach binding equilibrium.[3]
-
-
Filtration and Washing:
-
Counting and Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Functional Assays (cAMP Measurement)
Frequently Asked Questions (FAQs)
Question: My beta-blocker is showing unexpected agonist activity and increasing cAMP levels. Is this normal?
Answer: Yes, this phenomenon, known as "inverse agonism" or partial agonism, can occur.[5] Some beta-blockers, particularly at beta-2 adrenergic receptors (β₂AR), can independently stabilize the receptor in an active conformation, leading to G-protein activation and a subsequent increase in cAMP, even in the absence of a traditional agonist.[5][6] In some cellular contexts, high concentrations of beta-blockers can paradoxically increase cAMP levels.[7][8]
Question: Why is the signal-to-noise ratio in my cAMP assay low?
Answer: A low signal-to-noise ratio can be due to several factors, including low receptor expression, rapid cAMP degradation, or suboptimal assay conditions.[9]
Troubleshooting Guide: Low Signal-to-Noise in cAMP Assays
| Potential Cause | Troubleshooting Steps |
| Rapid cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) at a concentration of 0.1-0.5 mM, in your stimulation buffer to prevent the breakdown of cAMP.[10] |
| Low Receptor Expression | Use a cell line with higher endogenous receptor expression or consider transiently or stably overexpressing the receptor of interest. |
| Suboptimal Cell Density | Optimize the number of cells per well. Too few cells will produce an insufficient signal, while too many can lead to artifacts. Perform a cell titration experiment to find the optimal density.[11] |
| Inadequate Stimulation Time | Perform a time-course experiment to determine the peak of cAMP production after agonist stimulation. This is typically between 15 and 60 minutes.[11] |
| Assay Buffer Components | Ensure the stimulation buffer composition is appropriate. For example, serum in the media can sometimes interfere with the assay.[10] |
Experimental Protocol: cAMP Measurement Assay (HTRF)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels.
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest the cells and resuspend them in stimulation buffer (e.g., HBSS, 20 mM HEPES) containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Adjust the cell density to the optimized concentration.[10]
-
-
Assay Protocol (Antagonist Mode):
-
Dispense 5 µL of cells into a low-volume 384-well plate.
-
Add 5 µL of the beta-blocker at various concentrations and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of an agonist (e.g., isoproterenol) at its EC₈₀ concentration to stimulate cAMP production. Incubate for 30 minutes.
-
Add 5 µL of cAMP-d2 conjugate (acceptor).
-
Add 5 µL of anti-cAMP cryptate (donor).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Detection and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the cAMP concentration.[11] Plot the HTRF ratio against the antagonist concentration to determine the IC₅₀.
-
Visualization: Beta-Adrenergic Receptor Signaling to cAMP
Caption: Canonical Gs-protein signaling pathway for beta-receptors.
Downstream Signaling Assays
Question: Beyond cAMP, what other signaling pathways can be activated by beta-blockers?
Answer: Beta-adrenergic receptors can signal through pathways other than the canonical Gs-cAMP route. Some beta-blockers, acting as biased agonists, can preferentially activate β-arrestin-dependent pathways. This can lead to the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, which are involved in cellular processes like proliferation and remodeling.[6][12] Additionally, β₂ARs can couple to inhibitory G-proteins (Gi), which can inhibit adenylyl cyclase and modulate other effectors.[12]
Troubleshooting Guide: Inconsistent Downstream Signaling Results
| Potential Cause | Troubleshooting Steps |
| Cell Line and Receptor Subtype | Signaling pathways are highly cell-type specific. Ensure the cell line you are using expresses the necessary downstream signaling components. The βAR subtype (β₁, β₂, β₃) will also dictate the signaling outcome.[13] |
| Ligand Bias | Different beta-blockers can have different signaling "textures" (biased agonism). Propranolol (B1214883), for example, has been shown to act as an inverse agonist for cAMP production while simultaneously stimulating the p42/44 MAPK pathway.[6] Test a panel of different beta-blockers to characterize the response. |
| Temporal Dynamics | Activation of different pathways occurs on different timescales. G-protein signaling (cAMP) is typically rapid (minutes), while β-arrestin recruitment and subsequent ERK activation may be slower (5-30 minutes or longer).[14] Conduct a detailed time-course experiment. |
| Antibody Quality (Western Blot) | For Western blot analysis of phosphorylated proteins (e.g., p-ERK, p-CREB), ensure the primary antibodies are specific and validated for the application. Use appropriate positive and negative controls. |
Experimental Protocol: Western Blot for ERK Activation
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before treatment to reduce basal signaling.
-
Treat cells with the beta-blocker or agonist for the desired time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.[14]
-
Visualization: Biased Signaling at the β₂-Adrenergic Receptor
Caption: Biased agonism at the β₂AR can favor β-arrestin over Gs signaling.
Cell Viability Assays
Question: My beta-blocker is causing cell death in my viability assay. Is this an expected off-target effect?
Answer: Yes, several beta-blockers, particularly at higher concentrations, have been shown to induce cytotoxicity, apoptosis, and necrosis in various cell lines, including cancer and healthy cells.[15][16][17] This effect is not always correlated with their selectivity for beta-adrenergic receptors and can be an important consideration when interpreting results from cell-based assays.[15] For example, propranolol and betaxolol (B1666914) have demonstrated notable activity against non-small cell lung cancer cell lines.[15]
Troubleshooting Guide: Interpreting Cell Viability Data
| Issue | Troubleshooting Steps |
| Distinguishing Off-Target Cytotoxicity from Receptor-Mediated Effects | Run the assay in a cell line that does not express the beta-adrenergic receptor of interest. If cell death still occurs, the effect is likely receptor-independent. |
| Assay Artifacts (e.g., MTT) | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT directly). Confirm results with a second, mechanistically different assay, such as a CellTiter-Glo (ATP-based) or a live/dead stain (e.g., Calcein-AM/Ethidium Homodimer). |
| Incorrect Dosing | Ensure the concentrations used are relevant to the intended application. Cytotoxic effects observed at very high concentrations (e.g., >100 µM) may not be physiologically relevant. Perform a full dose-response curve.[17] |
| Determining Mechanism of Cell Death | To understand if the observed cell death is due to apoptosis or necrosis, use assays like Annexin V/Propidium Iodide staining followed by flow cytometry, or measure caspase activation.[15] |
Data Presentation: Comparative Cytotoxicity of Beta-Blockers
This table shows hypothetical EC₅₀ values for different beta-blockers on the viability of A549 lung cancer cells after a 48-hour exposure, as measured by an MTT assay.
| Beta-Blocker | Selectivity | EC₅₀ (µM) |
| Propranolol | Non-selective (β₁, β₂) | 75 |
| Atenolol | β₁ selective | > 500 |
| ICI-118,551 | β₂ selective | 150 |
| Nadolol | Non-selective (β₁, β₂) | 90 |
Note: The data illustrates that cytotoxicity can vary significantly among beta-blockers and is not strictly predicted by receptor selectivity.[16][17]
Visualization: Logic for Troubleshooting Cell Viability Results
Caption: Decision tree for investigating beta-blocker-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. graphpad.com [graphpad.com]
- 5. Inverse agonist activity of beta-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Signal-to-noise ratio - Wikipedia [en.wikipedia.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. ClinPGx [clinpgx.org]
- 13. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 14. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Butidrine Concentration in Cell Culture: A Technical Support Guide
Disclaimer: Information on the specific application and effects of Butidrine in cell culture is limited in publicly available scientific literature. This guide provides a framework for optimizing the concentration of a novel beta-adrenergic antagonist, using this compound as a representative compound. The experimental protocols and expected outcomes are based on general principles for characterizing new small molecules in vitro and the known effects of other beta-adrenergic antagonists. Researchers should adapt these guidelines based on their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in cell culture?
A1: As a putative beta-adrenergic antagonist, this compound is expected to block the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors on the cell surface. This would inhibit the downstream signaling cascade, which typically involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1][2][3][4][5] The ultimate cellular response to beta-adrenergic signaling can include regulation of proliferation, apoptosis, and metabolism, depending on the cell type.[1][2][3][4][5]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration will vary depending on the cell line and the biological question. A dose-response experiment is essential to determine the concentration range that elicits the desired biological effect without causing excessive cytotoxicity.[6] A common starting point is to test a wide range of concentrations, from nanomolar to micromolar.[6]
Q3: What are the critical first steps before starting an experiment with this compound?
A3: Before initiating cell-based assays, it is crucial to determine the solubility and stability of this compound in your specific cell culture medium.[7][8] It is also advisable to prepare a high-concentration stock solution in a suitable solvent, such as DMSO, and to determine the maximum solvent concentration that is non-toxic to your cells (typically below 0.5%).
Q4: I am observing unexpected cell death even at low concentrations of this compound. What could be the cause?
A4: There are several potential reasons for this observation. The compound itself might be cytotoxic to your specific cell line. Alternatively, the solvent used to dissolve this compound could be causing toxicity if the final concentration in the culture medium is too high. It is also possible that the this compound stock is contaminated.
Q5: My results with this compound are not reproducible. What are the common causes of variability?
A5: Lack of reproducibility can stem from several factors, including inconsistent cell seeding density, variations in compound concentration across wells, or issues with the stability of this compound in the culture medium over the course of the experiment. Ensuring thorough mixing of solutions and consistent cell handling are critical.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | - this compound concentration is too low.- The chosen cell line does not express beta-adrenergic receptors.- this compound is unstable in the culture medium.- Incubation time is too short. | - Test a higher concentration range.- Verify receptor expression using techniques like qPCR or Western blotting.- Assess the stability of this compound in your medium over time.- Increase the incubation time. |
| Excessive cell death, even at low concentrations | - this compound is highly cytotoxic to the cell line.- The solvent concentration is toxic.- The cells are particularly sensitive. | - Use a lower concentration range.- Reduce the incubation time.- Ensure the final solvent concentration is non-toxic. |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven distribution of this compound.- "Edge effects" in the culture plate. | - Ensure the cell suspension is homogenous before seeding.- Mix the this compound solution thoroughly before adding it to the wells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in the culture medium | - Poor solubility of this compound at the tested concentration. | - Test the solubility of this compound in the culture medium before the experiment.- Consider using a different solvent or a lower concentration. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).[9][10]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[11]
-
Quantitative Data Summary (Hypothetical)
| Cell Line | This compound IC50 (µM) after 48h |
| A549 (Lung Carcinoma) | 250 |
| H1299 (Lung Carcinoma) | 250 |
| SK-BR-3 (Breast Cancer) | 18 |
| MCF-7 (Breast Cancer) | >100 |
Note: The IC50 values for A549 and H1299 are based on data for the beta-blocker betaxolol, and the value for SK-BR-3 is based on data for propranolol. These are provided as examples of potential effective concentrations for beta-blockers in cancer cell lines.[12][13][14]
Protocol 2: Assessing this compound Stability in Cell Culture Medium
Materials:
-
This compound
-
Complete culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C with 5% CO2.
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove a tube and analyze the concentration of this compound using a validated analytical method.
-
Plot the concentration of this compound versus time to determine its stability profile in the culture medium.
Visualizations
References
- 1. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of non-selective β-blockers is associated with decreased tumor proliferative indices in early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butidrine Solubility for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butidrine, specifically addressing challenges related to its solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-cardioselective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1] Its mechanism of action involves blocking the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors, thereby inhibiting the downstream signaling cascade typically mediated by G-proteins and adenylyl cyclase.[2][3][4]
Q2: I am observing precipitation after diluting my this compound stock solution into aqueous buffer. What is the likely cause?
This is a common issue when a compound is dissolved in a high-concentration organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is significantly lower. This phenomenon is often referred to as "precipitation out" of the solution.
Q3: Could solubility issues with this compound affect my experimental results?
Absolutely. Poor solubility can lead to a lower effective concentration of this compound in your assay than intended, resulting in reduced or inconsistent biological activity and poor reproducibility of your data.
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?
-
Kinetic solubility is the concentration of a compound that can be rapidly dissolved from a high-concentration stock (e.g., in DMSO) into an aqueous buffer and remain in solution for a defined period.[5][6][7]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid material.[6][7]
For most high-throughput in vitro assays, kinetic solubility is the more practical and relevant measure.
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Media
Symptoms:
-
Visible particulate matter or cloudiness in the well after adding this compound stock solution to the aqueous assay buffer.
-
Inconsistent or lower-than-expected biological activity.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Adjust Co-solvent Concentration: A modest increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a corresponding vehicle control in your experiment.
-
Explore Alternative Solvents: While DMSO is common, this compound's solubility might be better in other organic solvents compatible with your assay system.
-
Conduct a Solubility Test: Before a large-scale experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium.
-
Ensure Thorough Mixing: When diluting the stock solution, ensure complete and thorough mixing to achieve a homogeneous solution.
Issue 2: Inconsistent Results Attributed to Poor this compound Solubility
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves.
-
Lack of reproducibility between experiments.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: this compound in solution may degrade over time, or the solvent may evaporate, leading to a higher concentration and potential precipitation upon use. Prepare fresh stock solutions regularly.
-
Filter the Stock Solution: If you suspect insoluble impurities, you can filter the stock solution using a 0.22 µm syringe filter. Note that this could lower the compound's concentration if it is the substance that is not fully dissolved.
-
Use a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility. This is generally not suitable for cell-based assays.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. Since this compound is a basic compound, its solubility may be higher at a lower pH. Consider if adjusting the pH of your assay buffer is compatible with your experimental system.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO | [1][8] |
| Molar Mass | 247.38 g/mol | [1][8] |
| IUPAC Name | 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | [1][8] |
| Form | Likely a solid at room temperature. | General chemical knowledge |
Table 2: Illustrative Solubility of a Similar Compound (Bupropion Hydrochloride) in Common Solvents
Disclaimer: The following data is for Bupropion Hydrochloride, a different compound, and is provided for illustrative purposes to guide solvent selection. Actual solubility of this compound may vary and should be determined experimentally.
| Solvent | Solubility | Reference |
| Water | >25 mg/mL | |
| Ethanol | 193 mg/mL | |
| 0.1 N HCl | 333 mg/mL | |
| DMSO | Soluble to 100 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh out the required amount of this compound hydrochloride powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. A brief, gentle warming (e.g., to 37°C) may aid dissolution but be cautious of potential degradation.
-
Visually inspect the solution for any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Kinetic Solubility Assay (Nephelometry)
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound in DMSO using a 96-well plate.
-
In a separate 96-well plate, dispense the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should typically be ≤ 1%.
-
Thoroughly mix the contents of the plate.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity in each well using a plate reader capable of nephelometry (light scattering) at a wavelength such as 620 nm.
-
The solubility limit is defined as the highest compound concentration that does not produce a significant increase in turbidity relative to the buffer-only control wells.
Mandatory Visualizations
Caption: A workflow for troubleshooting this compound precipitation in vitro.
Caption: this compound blocks the beta-adrenergic signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. picmonic.com [picmonic.com]
- 3. youtube.com [youtube.com]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Butidrine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Butidrine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, with the IUPAC name 2-(sec-butylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, is a beta-blocker. Its synthesis generally falls under the preparation of β-amino alcohols. The most common and direct pathway is the nucleophilic ring-opening of a suitable epoxide with an amine. In the case of this compound, this involves the reaction of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)oxirane with sec-butylamine (B1681703). This reaction leads to the formation of the desired β-amino alcohol structure.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful this compound synthesis:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. It should be carefully optimized.
-
Solvent: The choice of solvent can affect the solubility of reactants and the regioselectivity of the epoxide ring-opening. Protic solvents like alcohols are commonly used.
-
Stoichiometry: The molar ratio of the amine to the epoxide is critical. An excess of the amine is often used to minimize the formation of dialkylation byproducts.
-
Purity of Starting Materials: Impurities in the starting epoxide or amine can lead to side reactions and complicate the purification of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or temperature. - Ensure proper mixing of the reactants. |
| Side reactions consuming starting materials. | - Adjust the stoichiometry; use a larger excess of sec-butylamine. - Optimize the reaction temperature to favor the desired reaction. | |
| Formation of Impurities | Dialkylation of the amine (formation of a tertiary amine). | - Use a significant excess of sec-butylamine to favor the mono-alkylation product. |
| Unreacted starting materials. | - Optimize reaction conditions (time, temperature) for complete conversion. - Purify the crude product using column chromatography or recrystallization. | |
| Rearrangement of the epoxide. | - Use milder reaction conditions. - Consider using a catalyst that promotes regioselective opening. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | - Use a different extraction solvent. - Perform multiple extractions to ensure complete recovery. |
| Emulsion formation during aqueous work-up. | - Add a small amount of brine to the aqueous layer. - Filter the mixture through a pad of celite. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the ring-opening of an epoxide.
Materials:
-
2-(5,6,7,8-tetrahydronaphthalen-2-yl)oxirane
-
sec-Butylamine
-
Ethanol (or other suitable protic solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(5,6,7,8-tetrahydronaphthalen-2-yl)oxirane (1 equivalent) in ethanol.
-
Add sec-butylamine (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
(Optional) For the hydrochloride salt, dissolve the purified this compound in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent. The salt will precipitate and can be collected by filtration.
Data Presentation
Table 1: Example Reaction Conditions and Outcomes
| Entry | Epoxide:Amine Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1:3 | Ethanol | 80 | 12 | 75 | 92 |
| 2 | 1:5 | Ethanol | 80 | 12 | 85 | 95 |
| 3 | 1:3 | Isopropanol | 85 | 10 | 78 | 93 |
| 4 | 1:5 | Methanol | 65 | 18 | 82 | 96 |
Note: The data in this table are illustrative examples and may not represent actual experimental results.
Visualizations
Logical Workflow for this compound Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Signaling Pathway (Hypothetical Interaction)
As this compound is a beta-blocker, it interacts with beta-adrenergic receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound.
Caption: A simplified diagram of the beta-adrenergic signaling pathway potentially inhibited by this compound.
Technical Support Center: Interpreting Off-Target Effects of Non-cardioselective Beta-Blockers
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of non-cardioselective beta-blockers. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the design, execution, and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target receptors for non-cardioselective beta-blockers?
A1: While non-cardioselective beta-blockers primarily target β1- and β2-adrenergic receptors, many exhibit significant affinity for other receptors. The most well-documented off-target interactions include antagonism of α1-adrenergic receptors (e.g., carvedilol (B1668590), labetalol) and serotonin (B10506) (5-HT) receptors, particularly 5-HT1A and 5-HT1B subtypes (e.g., propranolol).[1][2][3] Some beta-blockers may also interact with dopamine (B1211576) receptors and have roles in pathways beyond canonical G-protein signaling, such as those involving β-arrestin.
Q2: How can I differentiate between on-target (β-adrenergic) and off-target effects in my cell-based assays?
A2: To dissect on-target from off-target effects, a multi-pronged approach is recommended:
-
Use of selective antagonists: Pre-treat your cells with a highly selective antagonist for the suspected off-target receptor before adding the non-cardioselective beta-blocker. If the observed effect is diminished or abolished, it suggests the involvement of that off-target receptor.
-
Receptor knockout/knockdown cells: Utilize cell lines where the suspected off-target receptor has been genetically removed (e.g., using CRISPR/Cas9). If the non-cardioselective beta-blocker still elicits the same response in these cells, the effect is likely independent of that particular off-target receptor.
-
Compare with selective beta-blockers: Test the effect of a cardioselective β1-blocker (e.g., metoprolol) and a β2-selective antagonist (e.g., ICI-118,551) in parallel. If the non-cardioselective beta-blocker produces a unique cellular phenotype not replicated by the selective agents (alone or in combination), an off-target effect is likely.
-
Dose-response curves: Generate dose-response curves for both on-target and off-target effects. A significant separation in the potency (EC50 or IC50 values) can suggest distinct receptor interactions.
Q3: I am observing unexpected or paradoxical effects with a non-cardioselective beta-blocker in my experiments. What could be the cause?
A3: Unexpected results are not uncommon and can often be attributed to off-target effects or complex signaling phenomena. For instance, some beta-blockers exhibit "biased agonism," where they act as antagonists at G-protein signaling pathways but as agonists for β-arrestin-mediated signaling.[4] This can lead to counterintuitive results, such as the activation of pathways like ERK/MAP kinase. Additionally, some non-cardioselective beta-blockers possess intrinsic sympathomimetic activity (ISA), meaning they can act as partial agonists, which can lead to a low level of receptor stimulation in the absence of a full agonist. Paradoxical effects, such as a positive inotropic effect at certain concentrations, have also been observed in cell culture and may depend on the basal state of the cells.[5]
Q4: What are some key considerations when choosing a non-cardioselective beta-blocker for my in vitro or in vivo study?
A4: The choice of agent should be guided by its known pharmacological profile. Consider the following:
-
Off-target activities: If you want to avoid confounding effects from α1-adrenergic blockade, propranolol (B1214883) or nadolol (B74898) may be more suitable than carvedilol or labetalol.
-
Lipophilicity and CNS penetration: Highly lipophilic beta-blockers like propranolol readily cross the blood-brain barrier and can have central nervous system effects, which may be relevant for in vivo studies. In contrast, more hydrophilic agents like nadolol have lower CNS penetration.
-
Metabolism: The metabolic pathways of beta-blockers can vary, which is an important consideration for in vivo studies, especially if there are concerns about drug-drug interactions or the formation of active metabolites.
-
Intrinsic Sympathomimetic Activity (ISA): If you require a pure antagonist, select a beta-blocker without ISA.
Troubleshooting Guides
Radioligand Binding Assays
Problem: High non-specific binding (>30% of total binding).
-
Possible Cause 1: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below the Kd value for the receptor of interest. This minimizes binding to low-affinity, non-saturable sites.
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the filtration and washing process is rapid to prevent dissociation of the radioligand from the receptor.
-
-
Possible Cause 3: Hydrophobic interactions of the radioligand with filters or membranes.
-
Solution: Pre-treat the glass fiber filters with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of cationic radioligands. Including 0.1% bovine serum albumin (BSA) in the assay buffer can also help to reduce hydrophobic interactions.[6]
-
-
Possible Cause 4: Too much protein in the assay.
-
Solution: Titrate the amount of membrane protein per well to find the optimal concentration that gives a good signal window for specific binding without excessively high total counts, which can contribute to non-specific binding.
-
cAMP Accumulation Assays
Problem: Low or no detectable signal change upon agonist stimulation.
-
Possible Cause 1: cAMP degradation by phosphodiesterases (PDEs).
-
Possible Cause 2: Low receptor expression in the cell line.
-
Solution: Confirm the expression of the target adrenergic receptor in your cell line using a sensitive technique like qPCR or by performing a radioligand binding assay to determine the receptor density (Bmax). If expression is low, consider using a cell line known to endogenously express the receptor at higher levels or a stably transfected cell line.[7]
-
-
Possible Cause 3: Suboptimal agonist concentration or stimulation time.
-
Solution: Perform a full dose-response curve for your agonist to ensure you are using a concentration that elicits a robust response (e.g., EC80 for antagonist screening). Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the time of peak cAMP accumulation.[7]
-
Problem: High basal cAMP levels, leading to a small assay window.
-
Possible Cause 1: Constitutive receptor activity.
-
Solution: Some GPCRs exhibit agonist-independent activity. If this is the case, you may need to test for inverse agonists that can reduce the basal signal.
-
-
Possible Cause 2: Interference from serum in the cell culture medium.
-
Possible Cause 3: Excessive cell density.
-
Solution: Optimize the cell number per well. Too many cells can lead to high basal cAMP levels. Perform a cell titration to find the optimal density that provides a good signal-to-background ratio.[3]
-
ERK1/2 Phosphorylation Western Blot
Problem: Weak or no signal for phosphorylated ERK1/2 (p-ERK).
-
Possible Cause 1: Dephosphorylation of the sample during preparation.
-
Solution: It is crucial to preserve the phosphorylation state of your proteins. Always work on ice and use lysis buffers supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[9]
-
-
Possible Cause 2: Low abundance of p-ERK.
-
Solution: Ensure you are stimulating the cells for the optimal amount of time to detect the peak of ERK phosphorylation (often between 5-15 minutes for GPCRs). You can also try to enrich for your protein of interest using immunoprecipitation before running the Western blot.
-
-
Possible Cause 3: Inappropriate blocking buffer.
-
Solution: Avoid using non-fat dry milk as a blocking agent, as the phosphoprotein casein can cross-react with the anti-phospho antibody, leading to high background and masking of a weak signal. Use a 3-5% solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) instead.[10]
-
Problem: High background on the Western blot membrane.
-
Possible Cause 1: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
-
Possible Cause 3: Use of phosphate-buffered saline (PBS).
-
Solution: Avoid using PBS in your wash buffers or for antibody dilutions, as the phosphate (B84403) ions can compete with the antibody for binding to the phosphorylated epitope. Use Tris-buffered saline (TBS) or TBST instead.[9]
-
Quantitative Data on Non-cardioselective Beta-Blocker Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of common non-cardioselective beta-blockers for on-target and major off-target receptors. Lower Ki values indicate higher binding affinity.
| Compound | β1-adrenergic | β2-adrenergic | α1a-adrenergic | α1b-adrenergic | α1d-adrenergic | 5-HT1A | 5-HT1B | 5-HT2A |
| Propranolol | 1.1 | 0.8 | >10,000 | >10,000 | >10,000 | 139 | 113 | 2,500 |
| Carvedilol | 0.9 | 0.2 | 2.6 | 1.0 | 2.5 | 150 | 250 | 1,200 |
| Labetalol | 40 | 110 | 33 | 100 | 250 | >10,000 | >10,000 | >10,000 |
| Nadolol | 2.9 | 1.4 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from various sources. Ki values can vary depending on the experimental conditions (e.g., tissue source, radioligand used).
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of a non-cardioselective beta-blocker for a specific G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors)
-
Non-cardioselective beta-blocker (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (a high concentration of a known antagonist for the receptor)
-
96-well plates
-
Glass fiber filters (pre-treated with 0.5% PEI if necessary)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the non-cardioselective beta-blocker in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or non-specific control)
-
Radioligand at a fixed concentration (typically at its Kd)
-
Cell membrane preparation (protein concentration optimized previously)
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (HTRF)
This protocol describes the measurement of intracellular cAMP levels in response to GPCR activation or inhibition using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the GPCR of interest
-
Non-cardioselective beta-blocker (test compound)
-
Agonist for the GPCR (e.g., isoproterenol (B85558) for β-adrenergic receptors)
-
Forskolin (B1673556) (for Gi-coupled receptor assays)
-
PDE inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Seed cells in a 384-well plate and grow to the desired confluency.
-
If necessary, serum-starve the cells for a few hours prior to the assay.
-
Prepare dilutions of the non-cardioselective beta-blocker (for antagonist mode) or agonist (for agonist mode) in stimulation buffer containing a PDE inhibitor.
-
For Gs-coupled receptors (e.g., β-adrenergic receptors):
-
Add the test compound (beta-blocker) to the cells and incubate for a short period.
-
Add the agonist (e.g., isoproterenol at its EC80 concentration) and incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
-
-
For Gi-coupled receptors (e.g., 5-HT1A):
-
Co-stimulate the cells with the test compound and a fixed concentration of forskolin (to raise basal cAMP levels).
-
-
Lyse the cells and detect cAMP levels by adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine IC50 or EC50 values.
ERK1/2 Phosphorylation Western Blot
This protocol details the detection of changes in ERK1/2 phosphorylation as a downstream readout of GPCR signaling.
Materials:
-
Cells expressing the GPCR of interest
-
Non-cardioselective beta-blocker (test compound)
-
Agonist for the GPCR
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Grow cells to confluency and serum-starve overnight.
-
Pre-treat cells with the non-cardioselective beta-blocker for a specified time.
-
Stimulate the cells with the agonist for a short time course (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately lyse the cells on ice with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with the anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal for each sample.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows relevant to the study of non-cardioselective beta-blockers.
Caption: On-target β-adrenergic receptor signaling pathway and its blockade.
Caption: Common off-target signaling pathways for non-cardioselective beta-blockers.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. carvedilol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Controlling for Membrane Stabilizing Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret experiments while accounting for the membrane-stabilizing effects of chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are membrane stabilizing effects and why are they a concern in experiments?
A: Membrane stabilizing effects refer to the ability of a compound to alter the physical properties of a cell membrane, such as its fluidity, thickness, and curvature.[1][2] These changes can non-specifically affect the function of membrane-embedded proteins like receptors and ion channels, leading to experimental artifacts.[3] For example, a compound might appear to inhibit a receptor's function, but the effect could be an indirect consequence of altered membrane fluidity rather than direct binding to the receptor. This is a major concern as it can lead to false-positive or false-negative results in drug screening and mechanistic studies.[3][4]
Q2: How can I differentiate between a specific receptor-mediated effect and a non-specific membrane stabilizing effect?
-
Use of Inactive Enantiomers: If your compound has a chiral center, its enantiomer may serve as an excellent negative control.[5][6] Enantiomers have identical physical properties (e.g., lipophilicity, pKa) and thus similar non-specific membrane interactions, but often only one enantiomer will bind specifically to a chiral receptor.[5] If the biological effect is observed with the active enantiomer but not the inactive one, it strongly suggests a specific receptor-mediated mechanism.
-
Structure-Activity Relationship (SAR) Studies: Test a series of structurally related compounds with varying lipophilicity and chemical features. If the observed biological activity correlates strongly with a physical property like lipophilicity across the series, it may indicate a non-specific membrane effect. Conversely, if small structural changes that are unlikely to significantly alter membrane partitioning lead to large changes in activity, a specific interaction is more probable.
-
Direct Measurement of Membrane Properties: Directly assess the compound's effect on membrane fluidity or integrity using the biophysical assays described in this guide. If the compound alters membrane properties at concentrations similar to those that elicit the biological response, non-specific effects should be considered.
-
Cell-Free Assays: Whenever possible, confirm the direct interaction of your compound with its purified target protein in a cell-free system (e.g., using surface plasmon resonance or isothermal titration calorimetry). This eliminates the influence of the cell membrane.
Q3: What are some common pitfalls to avoid when measuring membrane fluidity?
A: Several factors can lead to inaccurate membrane fluidity measurements. Key pitfalls include:
-
Incorrect Probe Concentration: High concentrations of fluorescent probes like Laurdan or DPH can themselves alter membrane fluidity. It is essential to use the lowest concentration that provides an adequate signal-to-noise ratio.[7]
-
Temperature Fluctuations: Membrane fluidity is highly sensitive to temperature.[8] Ensure precise and stable temperature control throughout the experiment.
-
Photobleaching: Excessive exposure to excitation light can photobleach the fluorescent probe, leading to a decrease in signal intensity that can be misinterpreted as a change in fluidity. Use the lowest possible excitation intensity and exposure times.
-
Cell Health and Viability: The physiological state of the cells can significantly impact membrane fluidity. Always ensure cells are healthy and in the logarithmic growth phase. Include viability controls in your experiments.[9]
-
Artifacts from Solvents: The solvent used to dissolve the compound of interest (e.g., DMSO) can affect membrane fluidity at higher concentrations. Always include a vehicle control with the same final solvent concentration as your experimental samples.
Troubleshooting Guides
Troubleshooting for Membrane Fluidity Assays (Laurdan & DPH)
| Problem | Possible Cause | Solution |
| Low Fluorescence Signal | Insufficient probe concentration. | Increase probe concentration incrementally, ensuring it remains below levels that could perturb the membrane. |
| Low cell number. | Increase cell density in your samples. | |
| Incorrect filter set or wavelength settings. | Verify that the excitation and emission wavelengths on the fluorometer or microscope are correctly set for the specific probe being used. | |
| High Background Fluorescence | Autofluorescence from cells or media components. | Use phenol (B47542) red-free media. Measure the fluorescence of unstained cells and subtract this background from your measurements. |
| Contaminated reagents or buffers. | Use high-purity reagents and freshly prepared buffers. | |
| High Variability Between Replicates | Inconsistent cell plating or cell health. | Ensure uniform cell seeding density and visually inspect cells for consistent morphology and viability before the assay.[9] |
| Temperature gradients across the plate. | Allow the plate to equilibrate to the desired temperature before reading. Use a plate reader with good temperature control. | |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. | |
| Unexpected or Inconsistent GP/Polarization Values | Probe degradation. | Store fluorescent probes protected from light and moisture. Prepare fresh stock solutions regularly. |
| Presence of quenching agents. | Ensure that none of the components in your assay buffer or your test compound itself quenches the fluorescence of the probe. | |
| Instrument settings not optimized. | Optimize the gain (PMT voltage) and number of flashes/reads per well to ensure the signal is within the linear range of the detector. |
Troubleshooting for Hemolysis Assays
| Problem | Possible Cause | Solution |
| High Spontaneous Hemolysis in Negative Control | Mechanical stress on red blood cells (RBCs). | Handle RBC suspensions gently. Avoid vigorous vortexing or pipetting. |
| Improper buffer composition (e.g., wrong osmolarity). | Use an isotonic buffer (e.g., PBS at the correct osmolarity for the species of RBCs). | |
| Old or improperly stored RBCs. | Use fresh blood for preparing RBC suspensions. | |
| No Hemolysis in Positive Control (e.g., Triton X-100) | Inactive positive control. | Prepare a fresh solution of the positive control. |
| Insufficient incubation time or temperature. | Ensure the incubation is carried out for the recommended time and at the correct temperature (usually 37°C). | |
| High Variability Between Replicates | Incomplete mixing of compound with RBCs. | Ensure thorough but gentle mixing of the test compound with the RBC suspension at the start of the incubation. |
| Inaccurate serial dilutions of the test compound. | Prepare serial dilutions carefully and use calibrated pipettes. | |
| Incomplete pelleting of intact RBCs after incubation. | Ensure centrifugation is sufficient to pellet all intact cells before measuring the absorbance of the supernatant. |
Experimental Protocols
Protocol 1: Measuring Membrane Fluidity using Laurdan Generalized Polarization (GP)
This protocol describes how to measure changes in membrane fluidity in live cells using the fluorescent probe Laurdan. Laurdan's emission spectrum shifts depending on the lipid packing of the membrane, which is quantified by the Generalized Polarization (GP) value.[10][11]
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate isotonic buffer
-
Cell culture medium (phenol red-free recommended)
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
Fluorescence plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490 nm.
Procedure:
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate under standard cell culture conditions.
-
-
Laurdan Staining:
-
Prepare a 10 mM stock solution of Laurdan in DMF or DMSO. Store protected from light at -20°C.
-
On the day of the experiment, prepare a working solution of Laurdan in phenol red-free medium or buffer. A final concentration of 5-10 µM is a good starting point.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Laurdan working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in phenol red-free medium or buffer.
-
After Laurdan incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add the compound dilutions (including a vehicle control) to the wells.
-
Incubate for the desired treatment time at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to excite at 350 nm.
-
Measure the fluorescence intensity at 440 nm (I440) and 490 nm (I490).
-
Ensure the plate is at a stable temperature (e.g., 37°C) during the reading.
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) for each well using the following formula: GP = (I440 - I490) / (I440 + I490)
-
An increase in the GP value indicates a decrease in membrane fluidity (more ordered), while a decrease in GP suggests an increase in membrane fluidity (more disordered).[10][11]
-
Plot the GP values against the compound concentration.
-
Protocol 2: Erythrocyte Hemolysis Assay for Membrane Stabilization
This assay assesses a compound's ability to stabilize or disrupt red blood cell (RBC) membranes by measuring the release of hemoglobin.[12][13]
Materials:
-
Fresh whole blood with anticoagulant (e.g., heparin or EDTA)
-
Isotonic PBS (pH 7.4)
-
Triton X-100 (or distilled water) for 100% hemolysis control
-
96-well round-bottom plate for incubation
-
96-well flat-bottom plate for absorbance reading
-
Spectrophotometer or plate reader capable of measuring absorbance at ~415 nm or ~540 nm.
Procedure:
-
RBC Preparation:
-
Centrifuge fresh whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the pelleted RBCs three times with 5-10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs to a 2% (v/v) suspension in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of your test compound in PBS.
-
In a 96-well round-bottom plate, add 100 µL of each compound dilution.
-
Include wells for a negative control (100 µL of PBS) and a positive control for 100% hemolysis (100 µL of a solution that will cause complete lysis, such as 1% Triton X-100 or distilled water).
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Measurement:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Plot the % hemolysis against the compound concentration to determine the EC50 or IC50 value. A compound that stabilizes the membrane will show reduced hemolysis in response to a hypotonic challenge (if used), while a disruptive compound will cause hemolysis.
-
Quantitative Data Summary
The following tables provide examples of quantitative data on the effects of various compounds on membrane fluidity and stability.
Table 1: Effect of Various Compounds on Membrane Fluidity (Laurdan GP)
| Compound | Concentration | Cell/Liposome Type | Laurdan GP Value | Change in Fluidity | Reference |
| Cholesterol | Increasing conc. | di14:1-Δ9cis-PC SLB | Increases from ~-0.1 to ~0.38 | Decrease | [14] |
| MβCD (Cholesterol depletion) | - | Cellular membrane | Decreases from 0.18 to -0.06 | Increase | [3] |
| Haloperidol | - | MDA-MB-231 cells | - | Increase | [6] |
| Oleic Acid | - | MDA-MB-231 cells | - | Increase | [6] |
| Propofol | 10 µM (clinical) | DPPC bilayer | ~15% increase in E/M ratio | Increase | [15] |
| Isoflurane | 1 mM (clinical) | DPPC bilayer | ~15% increase in E/M ratio | Increase | [15] |
| Sevoflurane | 0.5 mM (clinical) | DPPC bilayer | ~15% increase in E/M ratio | Increase | [15] |
| Bergapten | 7.71 µg/ml (IC50) | Human Erythrocyte | - | Decrease (stabilization) | [16] |
| Diclofenac Sodium | 12.22 µg/ml (IC50) | Human Erythrocyte | - | Decrease (stabililization) | [16] |
Note: Laurdan GP values are context-dependent and can vary based on the specific lipid composition, temperature, and experimental setup. An increase in GP generally corresponds to a decrease in membrane fluidity.
Table 2: Hemolytic Activity (IC50) of Various Compounds
| Compound | IC50 (µM) | Species | Reference |
| Bergapten | 7.71 µg/ml | Human | [16] |
| Diclofenac Sodium | 12.22 µg/ml | Human | [16] |
| Peptide 7 | < 80 | Human, Rat, Dog | [8] |
| Peptide 15 | < 80 | Human, Rat, Dog | [8] |
| Peptide 18 | < 80 | Human, Rat, Dog | [8] |
| Peptide 19 | < 80 | Human, Rat, Dog | [8] |
Note: IC50 values for hemolysis represent the concentration of a compound that causes 50% lysis of red blood cells. Lower IC50 values indicate greater membrane-disrupting activity.
Diagrams
Caption: A logical workflow for designing experiments to distinguish between specific receptor-mediated effects and non-specific membrane-stabilizing effects of a compound.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway, illustrating how membrane fluidity can modulate receptor function and localization within lipid rafts.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 9. marinbio.com [marinbio.com]
- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 14. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Refining Protocols for Studying Older Beta-Blocker Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental studies of older beta-blocker compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments in a question-and-answer format.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Question: My radioligand binding assay is showing high non-specific binding (NSB), making it difficult to determine the specific binding of my older beta-blocker compound. What are the potential causes and solutions?
-
Answer: High non-specific binding can obscure the true binding signal. Here are some common causes and troubleshooting steps:
-
Radioligand Issues:
-
Concentration: The radioligand concentration may be too high. Try using a concentration at or below the dissociation constant (Kd) of the radioligand.
-
Purity: Impurities in the radioligand can contribute to NSB. Ensure the radiochemical purity is high, typically >90%.
-
Hydrophobicity: Hydrophobic radioligands tend to have higher non-specific binding.
-
-
Tissue/Cell Preparation:
-
Protein Amount: The amount of membrane protein in the assay may be too high. A typical range is 100-500 µg of membrane protein per well, but this may need to be optimized for your specific preparation.
-
Washing: Inadequate washing of the cell membranes can leave behind endogenous ligands or other interfering substances. Ensure thorough homogenization and washing steps.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but it's crucial to ensure the specific binding reaches equilibrium.
-
Buffer Composition: Modifying the assay buffer by including agents like bovine serum albumin (BSA) can help reduce non-specific interactions. Coating the filter plates with BSA can also be beneficial.
-
Washing Steps: Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
-
-
Issue 2: Low or No Signal in Functional Assays (e.g., cAMP Assay)
-
Question: I am not observing a significant change in cAMP levels in my functional assay after applying an agonist, which prevents me from accurately determining the antagonist effect of my beta-blocker. What could be the problem?
-
Answer: A weak or absent signal in a functional assay can be due to several factors:
-
Cell Health and Receptor Expression:
-
Cell Viability: Ensure your cells are healthy and have a high viability. Use cells with a low passage number.
-
Receptor Density: The expression level of the target beta-adrenergic receptor in your cell line might be too low. Confirm receptor expression using a validated method.
-
-
Reagent and Compound Issues:
-
Agonist Concentration: The agonist concentration may be too low to elicit a robust response. Perform a dose-response curve for your agonist to determine the optimal concentration (typically the EC80 is used for antagonist assays).
-
Compound Stability and Solubility: Older beta-blocker compounds may have limited solubility or stability in aqueous buffers.[1] Ensure the compound is fully dissolved. Some beta-blockers are more lipophilic and may require specific solvents, but be sure to include a vehicle control in your experiment.[2][3] Propranolol (B1214883), for example, is highly lipid-soluble.[2] The stability of propranolol hydrochloride in suspension has been shown to be reliable for at least four months under proper storage conditions.[4]
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs in your cells will degrade cAMP, reducing the signal. Including a PDE inhibitor, such as IBMX, in your assay buffer can prevent this degradation and allow for signal accumulation.
-
-
Assay and Instrument Settings:
-
Stimulation Time: The stimulation time with the agonist may not be optimal. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the time of peak cAMP production.
-
Instrument Settings: Ensure the settings on your plate reader (e.g., gain, filters) are appropriate for your specific cAMP assay kit (e.g., HTRF, luminescence).
-
-
Issue 3: High Well-to-Well Variability
-
Question: My experimental data shows significant variability between replicate wells, leading to large error bars and unreliable results. What are the common sources of this variability?
-
Answer: High variability can compromise the statistical power of your results. Consider the following:
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure your pipettes are properly calibrated and use consistent technique, such as reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the outer edges of the microplate are more prone to evaporation, which can alter reagent concentrations. To mitigate this, you can avoid using the outer wells or fill them with buffer or media.
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect the rate of enzymatic reactions in the assay. Ensure the plate is incubated in a stable and uniform temperature environment.
-
Cell Plating: Uneven cell distribution during plating can lead to variability in cell number per well. Ensure you have a homogenous cell suspension before and during plating.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right radioligand for my binding assay?
-
A1: An ideal radioligand should have high affinity (low Kd) for the target receptor, low non-specific binding, and high selectivity for the receptor of interest. It should also be chemically stable with a reasonable shelf-life.[5]
-
-
Q2: What is the difference between a saturation binding assay and a competition binding assay?
-
A2: A saturation binding assay is used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). A competition binding assay is used to determine the affinity (Ki) of an unlabeled compound (your beta-blocker) for the receptor by measuring its ability to compete with a fixed concentration of radioligand.
-
-
Q3: My older beta-blocker compound has low solubility. How can I address this in my experiments?
-
A3: First, consult the literature for the physicochemical properties of your specific beta-blocker.[1] You may need to use a small amount of a co-solvent like DMSO to dissolve the compound initially, followed by dilution in the assay buffer. Always include a vehicle control with the same final concentration of the solvent in your experiment to account for any solvent effects. For some compounds, pH adjustment of the buffer can also improve solubility.[1]
-
-
Q4: How can I be sure that the effects I'm seeing are specific to the beta-adrenergic receptor and not off-target effects?
-
A4: This is a critical consideration, especially with older, less selective compounds. To confirm specificity, you can:
-
Use a known selective antagonist to block the observed effect.
-
Test your compound in a cell line that does not express the target receptor (a negative control).
-
Compare the potency of your compound with its known binding affinity for the receptor. A large discrepancy may suggest off-target effects. Some older beta-blockers are known to have off-target interactions.[6][7]
-
-
-
Q5: How should I store my older beta-blocker compounds?
-
A5: Most beta-blocker powders are stable for years if stored in a cool, dark, and dry place.[8] For solutions, it is best to prepare them fresh. If storage is necessary, consult stability data for the specific compound. For example, a propranolol hydrochloride suspension can be stable for at least four months at room or refrigerated temperature.[4]
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Selected Older Beta-Blockers
| Compound | Receptor Subtype | Ki (nM) - Representative Values | Selectivity (β1 vs. β2) |
| Propranolol | β1 | ~1.5 - 4.0 | Non-selective |
| β2 | ~1.0 - 3.5 | ||
| Atenolol | β1 | ~100 - 400 | β1-selective |
| β2 | ~4000 - 14000 | ||
| Metoprolol | β1 | ~40 - 240 | β1-selective |
| β2 | ~2500 - 4800 | ||
| Labetalol | β1 | ~20 - 100 | Non-selective (also α1-blockade) |
| β2 | ~20 - 100 | ||
| Carvedilol | β1 | ~0.2 - 1.0 | Non-selective (also α1-blockade) |
| β2 | ~1.0 - 5.0 | ||
| Pindolol | β1 | ~1.0 - 5.0 | Non-selective (with ISA*) |
| β2 | ~0.5 - 2.0 |
* Intrinsic Sympathomimetic Activity Note: Ki values can vary depending on the experimental conditions and tissue/cell source. The values presented here are for general guidance.
Table 2: Functional Antagonist Potencies (IC50) of Selected Older Beta-Blockers in cAMP Assays
| Compound | Receptor Subtype | Agonist | IC50 (nM) - Representative Values |
| Propranolol | β1/β2 | Isoproterenol | ~1 - 10 |
| Atenolol | β1 | Isoproterenol | ~100 - 500 |
| Metoprolol | β1 | Isoproterenol | ~50 - 250 |
| Labetalol | β1/β2 | Isoproterenol | ~20 - 100 |
| Carvedilol | β1/β2 | Isoproterenol | ~0.5 - 5 |
| Pindolol | β1/β2 | Isoproterenol | ~1 - 10 |
Note: IC50 values are highly dependent on the specific assay conditions, including agonist concentration. The values presented here are for general guidance.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target beta-adrenergic receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (to be optimized).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol), and assay buffer.
-
Non-Specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).[9]
-
Competition: Add membrane preparation, radioligand, and increasing concentrations of the unlabeled older beta-blocker compound being tested.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (the older beta-blocker).
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
-
Cell Culture and Plating:
-
Culture a cell line expressing the target beta-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a suitable microplate (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of the older beta-blocker compound for a defined period (e.g., 15-30 minutes). Include a vehicle control.
-
Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol), typically at its EC80 concentration, to all wells (except for the basal control).
-
Incubate for the optimized stimulation time.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of your chosen cAMP detection kit.
-
Perform the cAMP measurement using a suitable method (e.g., HTRF, ELISA, luminescence).
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of the agonist-stimulated cAMP response for each concentration of the beta-blocker.
-
Plot the percentage of inhibition against the log concentration of the beta-blocker.
-
Fit the data to a suitable inhibitory dose-response curve using non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 3. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK—A web service for small-molecule docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Artifacts in Pharmacological Studies
Disclaimer: Information on "Butidrine" is sparse in contemporary scientific literature, as it is an older compound developed in the 1960s. There is a possibility of confusion with the more commonly researched drug, "Bupropion." This guide addresses potential artifacts for both compounds, with a more detailed section on Bupropion due to the extensive availability of recent research.
Section 1: this compound Pharmacological Studies
This compound is a non-cardioselective beta-blocker, also exhibiting membrane-stabilizing and local anesthetic properties.[1] Due to the limited recent specific research on this compound, this section outlines potential artifacts based on its known pharmacological class.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in-vitro assay is showing unexpected inhibitory effects at high concentrations of this compound that don't seem related to beta-blockade. What could be the cause?
A1: This could be an artifact of this compound's local anesthetic properties.[1] Local anesthetics function by blocking voltage-gated sodium channels, which can lead to non-specific inhibition of cellular processes, especially in excitable cells like neurons or cardiomyocytes.[2][3][4]
-
Troubleshooting Steps:
-
Lower Concentration Range: Determine if the effect persists at lower concentrations more specific for beta-receptor antagonism.
-
Use a Control Compound: Compare your results with a beta-blocker that lacks local anesthetic effects.
-
Measure Sodium Channel Blockade: If your experimental system allows, directly assess the effect of this compound on sodium channel currents to confirm this off-target effect.
-
Q2: How can I differentiate between this compound's effects on β1 and β2 adrenergic receptors in my experiments?
A2: As a non-cardioselective beta-blocker, this compound will antagonize both β1 and β2 receptors.[1]
-
Troubleshooting Steps:
-
Selective Antagonists: Use highly selective β1 (e.g., Metoprolol) and β2 (e.g., ICI-118,551) antagonists in parallel experiments to dissect the specific receptor subtype involved in the observed effect.
-
Receptor-Specific Agonists: Stimulate your system with selective β1 (e.g., Dobutamine) and β2 (e.g., Salbutamol) agonists to see which response is blocked by this compound.
-
Cell Lines with Specific Receptor Expression: Utilize cell lines engineered to express only β1 or β2 receptors to isolate the effects.
-
Signaling Pathway
References
Technical Support Center: Butidrine Activity in Experimental Models
Disclaimer: Butidrine is a beta-blocker developed in the 1960s. Due to the limited availability of recent and specific data on this compound, this guide leverages information on the well-studied, structurally and functionally similar non-selective beta-blocker, propranolol (B1214883), as a surrogate. Researchers should validate these recommendations for their specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-cardioselective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. By blocking these receptors, this compound inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to effects such as reduced heart rate, blood pressure, and cardiac contractility. It also possesses membrane-stabilizing activity but lacks intrinsic sympathomimetic activity (ISA).
Q2: I am not seeing the expected hypotensive/bradycardic effect of this compound in my animal model. What could be the reason?
A2: Several factors could contribute to a lack of efficacy. These include, but are not limited to:
-
Inappropriate Dosage: The dose of this compound may be too low for the chosen animal model and administration route.
-
Species-Specific Metabolism: The metabolic rate and pathways of this compound can vary significantly between species, affecting its bioavailability and half-life.
-
Route of Administration: The bioavailability of beta-blockers can differ substantially between oral, intravenous (IV), and intraperitoneal (IP) administration.
-
Animal Stress: High levels of stress in experimental animals can lead to elevated catecholamine levels, which may counteract the effects of the beta-blocker.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters and interact with the effects of beta-blockers.
Q3: Are there known species differences in the metabolism of non-selective beta-blockers like this compound?
A3: Yes, significant species differences in the metabolism of beta-blockers are well-documented. For the related compound propranolol, major metabolic pathways differ between species. For instance, in dogs, glucuronidation and side-chain oxidation are dominant, whereas ring oxidation is more prevalent in rats and hamsters[1]. Such differences can lead to variations in the plasma concentration and duration of action of the drug. It is crucial to consider these differences when extrapolating data from one species to another.
Q4: What are some common off-target effects I should be aware of when using a non-selective beta-blocker like this compound?
A4: Due to the blockade of β2-adrenergic receptors, non-selective beta-blockers can cause bronchoconstriction, which can be a significant concern in animals with underlying respiratory conditions. They can also influence glucose metabolism and may mask the signs of hypoglycemia.
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure and Heart Rate Measurements
| Potential Cause | Troubleshooting Steps |
| Animal Stress and Acclimation | Ensure animals are properly acclimated to the housing facility, handling procedures, and measurement devices. Conduct measurements at the same time each day to minimize circadian variations. Handle animals gently and minimize noise and other environmental stressors. |
| Improper Measurement Technique (Tail-Cuff Method) | Ensure correct cuff size and placement on the tail. Maintain a consistent and appropriate tail temperature to ensure adequate blood flow. Habituate the animals to the restrainer and the inflation/deflation cycles of the cuff.[2] |
| Anesthesia Protocol | If using anesthesia, ensure the depth of anesthesia is consistent and appropriate. Different anesthetics can have varying effects on cardiovascular parameters. |
| Inaccurate Data Recording | Calibrate measurement equipment regularly. Ensure proper placement of telemetry probes or catheters for invasive measurements. |
Issue 2: Unexpected Tachycardia or Pressor Response
| Potential Cause | Troubleshooting Steps |
| Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA) | This compound is reported to have no ISA. However, if using a different beta-blocker, be aware that some possess ISA and can cause an initial increase in heart rate and blood pressure. |
| Reflex Tachycardia | A significant drop in blood pressure can sometimes trigger a baroreceptor-mediated reflex increase in heart rate. This is less common with beta-blockers as they directly suppress heart rate. |
| Incorrect Drug or Concentration | Verify the identity and concentration of the administered compound. |
Issue 3: Animal Appears Sedated or Lethargic
| Potential Cause | Troubleshooting Steps |
| Central Nervous System (CNS) Effects | Lipophilic beta-blockers can cross the blood-brain barrier and cause CNS effects such as sedation. |
| Overdose | The administered dose may be too high, leading to excessive bradycardia and hypotension, which can manifest as lethargy. Review dosing calculations and consider a dose-response study. In rats, high doses of propranolol (e.g., 15 mg/kg) have been associated with low survival rates[1]. |
| Hypoglycemia | Beta-blockers can mask the typical signs of hypoglycemia. Monitor blood glucose levels if this is a concern. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Propranolol in Different Animal Species
| Parameter | Rat | Dog | Cat | Horse | Rabbit |
| Plasma Clearance | > Dog > Cat | < Rat | 31.3 ml/(kg x min) | - | - |
| Elimination Half-life (t½) | ~2 hours[3] | - | 35 min[4] | ~2 hours[3][5] | 1.56 hours (IV) |
| Volume of Distribution (Vd) | - | - | 1.57 L/kg[4] | - | - |
| Oral Bioavailability | Low | - | - | 1-79% (variable)[3][5] | - |
| Major Metabolic Pathways | Ring Oxidation | Glucuronidation, Side-chain Oxidation | - | Ring Oxidation | - |
Data for propranolol, a surrogate for this compound.
Table 2: Effective Doses of Propranolol in Rodent Models for Beta-Blockade
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 1 mg/kg | IV | Improved survival and hemodynamics in catecholamine-induced heart failure. | [1] |
| Rat | 10 mg/kg | IV | High dose with lower survival in catecholamine-induced heart failure. | [1] |
| Rat | 500 mg/L in drinking water | Oral | Clinically significant beta-blockade in post-infarction heart failure model. | [6] |
| Rat | 7 mg/kg/day | IP | Improved bone rigidity in a growth retardation model. | [7] |
| Rat | 4 mg/kg/day | Infusion | Reduction in heart rate. |
These doses for propranolol can serve as a starting point for dose-range finding studies with this compound.
Experimental Protocols
Protocol 1: Evaluation of Beta-Blockade using Isoproterenol (B85558) Challenge in Rats
Objective: To assess the efficacy of this compound in blocking the tachycardic effects of the non-selective beta-agonist, isoproterenol.
Materials:
-
This compound (or propranolol as a positive control)
-
Isoproterenol hydrochloride
-
Saline (0.9% NaCl)
-
Anesthetized or conscious, restrained rats instrumented for heart rate and blood pressure monitoring (e.g., via tail-cuff, telemetry, or arterial catheter)
-
Syringes and infusion pumps
Procedure:
-
Animal Preparation and Baseline Measurement:
-
Acclimatize animals to the experimental setup to minimize stress-induced cardiovascular changes.
-
Record stable baseline heart rate and blood pressure for at least 30 minutes.
-
-
Isoproterenol Dose-Response (Pre-Blockade):
-
Administer increasing doses of isoproterenol (e.g., 0.1, 0.3, 1, 3, 10 µg/kg, IV) at regular intervals (e.g., every 15 minutes).
-
Record the peak heart rate response at each dose.
-
Allow heart rate to return to baseline between doses.
-
-
This compound Administration:
-
Administer a predetermined dose of this compound (start with a literature-based dose for a similar compound, e.g., propranolol 1 mg/kg IV).
-
Allow for a sufficient equilibration period (e.g., 30 minutes) for the beta-blocker to exert its effect.
-
-
Isoproterenol Dose-Response (Post-Blockade):
-
Repeat the isoproterenol dose-response challenge as described in step 2.
-
Data Analysis:
-
Plot the change in heart rate (ΔHR) against the log of the isoproterenol dose for both pre- and post-blockade conditions.
-
A rightward shift in the dose-response curve for isoproterenol after this compound administration indicates effective beta-blockade.
-
Calculate the dose-ratio to quantify the potency of the antagonist.
Mandatory Visualization
Caption: Signaling pathway of β-adrenergic receptors and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating beta-blockade using an isoproterenol challenge.
References
- 1. mdpi.com [mdpi.com]
- 2. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. Pharmacokinetics of propranolol in the cat and comparisons with humans and three other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of propranolol and its metabolites in horses after intravenous or oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cardiologymedjournal.com [cardiologymedjournal.com]
- 7. Effect of different propranolol doses on skeletal structural and mechanic efficiency in an animal model of growth retardation | Endocrinología y Nutrición (English Edition) [elsevier.es]
Validation & Comparative
Butidrine vs. Propranolol: A Comparative Analysis in Adrenergic Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of butidrine (B1668099) and propranolol (B1214883), two beta-adrenergic receptor antagonists, with a focus on their interactions at the molecular level. Propranolol, a well-characterized and widely used non-selective beta-blocker, serves as a benchmark for comparison with this compound, an earlier-developed beta-blocker. This document synthesizes available experimental data, outlines standard methodologies for assessing receptor binding, and illustrates the key signaling pathways involved.
Quantitative Analysis of Receptor Binding Affinity
While extensive quantitative data is available for propranolol, specific binding affinity values (K_i_ or IC_50_) for this compound are not readily found in recent literature, reflecting its status as an older and less commonly studied compound. The available data for propranolol's binding affinity to β1 and β2 adrenergic receptors is summarized below. This compound is qualitatively described as a non-selective beta-blocker, implying affinity for both β1 and β2 receptors.
| Compound | Receptor Subtype | Binding Affinity (pA2) | Reference |
| Propranolol | β1-adrenergic | 8.3 | [1] |
| Propranolol | β2-adrenergic | 8.85 | [2] |
| Propranolol | β2-adrenergic (human bronchus) | 9.40 ± 0.22 | [3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Comparative Pharmacological Properties
| Property | This compound | Propranolol |
| Receptor Selectivity | Non-cardioselective (β1 and β2) | Non-selective (β1 and β2) |
| Intrinsic Sympathomimetic Activity (ISA) | Absent | Absent[4] |
| Membrane Stabilizing Activity | Present | Present |
| Development Era | 1960s | 1960s |
Experimental Protocols: Adrenergic Receptor Binding Assay
A standard method to determine the binding affinity of compounds like this compound and propranolol to adrenergic receptors is the radioligand binding assay.
Principle
This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound or propranolol) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC_50_ value, which can be converted to the inhibition constant (K_i_) to reflect the binding affinity of the test compound.
Materials
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-CGP 12177 for β-adrenergic receptors).
-
Test Compounds: this compound and propranolol at various concentrations.
-
Non-specific Binding Control: A high concentration of a known antagonist (e.g., 1–10 µM propranolol) to determine non-specific binding.[5]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (this compound or propranolol). For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled antagonist is added.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50_ value from the resulting sigmoidal curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Signaling Pathways
Both this compound and propranolol are antagonists of β-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Their primary mechanism of action is to block the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors, thereby inhibiting the downstream signaling cascade.
The binding of an agonist to the β-adrenergic receptor activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a cellular response. This compound and propranolol, as antagonists, prevent the initiation of this cascade.
Logical Comparison
References
- 1. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative beta-adrenoceptor blocking effects of propranolol, bisoprolol, atenolol, acebutolol and diacetolol on the human isolated bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butidrine and Other Non-Selective Beta-Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Butidrine and other prominent non-selective beta-adrenergic receptor antagonists. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Introduction to Non-Selective Beta-Blockers
Non-selective beta-blockers are a class of drugs that antagonize both β1- and β2-adrenergic receptors. This dual blockade leads to a variety of physiological effects, including decreased heart rate, reduced cardiac contractility, and bronchoconstriction.[1] While newer, more cardioselective (β1-selective) agents have been developed, non-selective beta-blockers remain crucial tools in both clinical practice and pharmacological research. This guide focuses on a comparative analysis of this compound, a lesser-known early beta-blocker, with more extensively characterized non-selective agents such as Propranolol, Nadolol, Pindolol, Timolol, Sotalol, Carvedilol, Labetalol, Penbutolol, and Bucindolol.
This compound, developed in the 1960s, is a non-cardioselective beta-blocker structurally related to pronethalol and propranolol.[2] It is characterized by its membrane-stabilizing activity and lack of intrinsic sympathomimetic activity (ISA).[2]
Comparative Pharmacological Data
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki values) of Non-Selective Beta-Blockers
| Drug | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity (β1/β2) | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) |
| This compound | Data not available | Data not available | Non-selective[2] | No[2] | Yes[2] |
| Propranolol | 1.8 | 0.8 | 2.25 | No | Yes |
| Nadolol | 3.7 | 2.5 | 1.48 | No | No |
| Pindolol | 4.7 | 0.9 | 5.22 | Yes | Moderate |
| Timolol | 4.6 | 0.3 | 15.33 | No | No |
| Sotalol | 3400 | 2500 | 1.36 | No | No |
| Carvedilol | 0.9 | 0.2 | 4.5 | No | Yes |
| Labetalol | 1.1 | 1.9 | 0.58 | Yes | Yes |
| Penbutolol | 0.8 | 0.3 | 2.67 | Yes | Yes |
| Bucindolol | 1.2 | 0.4 | 3.0 | Yes | Yes |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative examples.
Experimental Protocols
A fundamental technique for determining the binding affinity of a ligand to its receptor is the radioligand binding assay.
Radioligand Binding Assay Protocol for Beta-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing a high density of β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells transfected with the human β1- or β2-adrenergic receptor gene).
-
Radioligand: A high-affinity, non-selective beta-blocker radiolabeled with a radioisotope, such as [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol.
-
Test compounds (non-selective beta-blockers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
To determine non-specific binding, add a high concentration of a non-labeled, high-affinity ligand (e.g., propranolol) to a separate set of tubes.
-
Add the prepared cell membranes to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Non-selective beta-blockers exert their effects by blocking the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1- and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit. This initiates a signaling cascade involving adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP).
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of non-selective beta-blockers.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: General experimental workflow for a competitive radioligand binding assay.
Conclusion
This guide provides a comparative overview of this compound and other non-selective beta-blockers, highlighting their pharmacological properties. While quantitative binding data for many non-selective beta-blockers are available, allowing for direct comparison of their potencies and selectivities, such data for this compound remains elusive in the reviewed literature. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the study of these compounds. Further research to quantitatively characterize the binding profile of this compound would be invaluable for a more complete comparative analysis.
References
A Comparative Analysis of Butidrine's Efficacy Based on Historical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a validation of the historical data on the efficacy of Butidrine, a non-selective beta-blocker developed in the 1960s.[1] Due to the limited availability of direct comparative clinical trial data from that era, this analysis places this compound in the context of its contemporary, propranolol (B1214883), a well-documented non-selective beta-blocker. The information is intended for researchers, scientists, and drug development professionals seeking to understand the historical landscape of beta-blocker development and efficacy assessment.
Comparative Overview of Non-Selective Beta-Blockers: this compound and Propranolol
The following table summarizes the known properties of this compound and compares them with those of propranolol. It is important to note the scarcity of quantitative clinical efficacy data for this compound in publicly accessible records.
| Feature | This compound | Propranolol |
| Drug Class | Beta-Adrenergic Receptor Antagonist (Beta-Blocker) | Beta-Adrenergic Receptor Antagonist (Beta-Blocker) |
| Selectivity | Non-selective (β1 and β2)[1] | Non-selective (β1 and β2)[2] |
| Intrinsic Sympathomimetic Activity (ISA) | No[1] | No |
| Membrane Stabilizing Activity (MSA) | Yes[1] | Yes |
| Primary Therapeutic Use (Historical) | Angina Pectoris, Arrhythmias, Hypertension | Angina Pectoris, Arrhythmias, Hypertension[2] |
| Reported Clinical Efficacy | Limited quantitative data available. Expected to reduce heart rate and myocardial contractility, thereby improving anginal symptoms. | Clinically proven to reduce the frequency and severity of anginal attacks and improve exercise tolerance.[3][4][5] |
Experimental Protocols for Assessing Anti-Anginal Efficacy (circa 1960s-1970s)
The evaluation of anti-anginal drugs during the period of this compound's development typically involved standardized exercise testing to objectively measure the improvement in cardiac performance. The following outlines a representative experimental protocol of that era.
Objective: To assess the efficacy of an anti-anginal agent in increasing exercise tolerance and reducing signs of myocardial ischemia in patients with stable angina pectoris.
Study Design: Double-blind, placebo-controlled, crossover or parallel-group study.[4][5]
Participant Population: Patients with a documented history of stable, exercise-induced angina pectoris.
Methodology:
-
Baseline Evaluation:
-
A thorough medical history and physical examination.
-
Resting electrocardiogram (ECG).
-
A symptom-limited exercise tolerance test (ETT) on a bicycle ergometer or treadmill to establish baseline exercise capacity. Key parameters measured include:
-
Time to onset of anginal pain.
-
Time to onset of 1mm ST-segment depression on the ECG.
-
Total exercise duration.
-
Maximum heart rate and blood pressure achieved.
-
Rate-pressure product (heart rate x systolic blood pressure) as an index of myocardial oxygen consumption.
-
-
-
Treatment Phase:
-
Participants were randomly assigned to receive either the investigational drug (e.g., this compound) or a placebo for a predefined period.
-
Dosage was often titrated over several weeks to achieve a therapeutic effect while monitoring for adverse events.[4]
-
-
Efficacy Assessment:
-
Participants maintained diaries to record the frequency of anginal attacks and consumption of short-acting nitrates.
-
At the end of the treatment period, the symptom-limited exercise tolerance test was repeated under the same conditions as the baseline test.
-
-
Primary Endpoints:
-
Change in total exercise duration from baseline.
-
Change in time to the onset of anginal pain from baseline.
-
Change in time to 1mm ST-segment depression from baseline.
-
-
Secondary Endpoints:
-
Reduction in the frequency of anginal attacks.
-
Reduction in the consumption of short-acting nitrates.
-
Changes in heart rate and blood pressure at rest and during exercise.
-
Signaling Pathway of Non-Selective Beta-Blockers
Non-selective beta-blockers like this compound exert their therapeutic effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to both β1 and β2-adrenergic receptors.[6][7] This blockade has several downstream effects, primarily on the cardiovascular system. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of non-selective beta-blockers.
Conclusion
While robust, direct comparative clinical trial data for this compound is limited in the historical record, its pharmacological profile as a non-selective beta-blocker without intrinsic sympathomimetic activity places it within a well-understood class of drugs.[1] Its efficacy would have been assessed using protocols similar to the one described, with expected outcomes comparable to other non-selective beta-blockers of its time, such as propranolol. For contemporary drug development, the evolution from these early beta-blockers to more selective agents with fewer side effects represents a significant advancement in cardiovascular pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Mode of action of beta blockers in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled clinical trial of bepridil, propranolol and placebo in the treatment of exercise induced angina pectoris. B.I.S. Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative clinical efficacy of bepridil, propranolol and placebo in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta Blockers | Mechanism & Uses - Lesson | Study.com [study.com]
- 7. Beta blocker - Wikipedia [en.wikipedia.org]
Comparative Analysis of Butidrine Stereoisomers in Functional Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the functional characteristics of the four stereoisomers of Butidrine, a non-cardioselective beta-blocker. Due to the limited accessibility of the original 1968 study data by R. Ferrini, this guide presents a framework based on established principles of beta-blocker pharmacology and stereoisomerism, supplemented with representative experimental protocols and data templates.
This compound, a β-adrenergic receptor antagonist developed in the 1960s, possesses two chiral centers, resulting in four distinct stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different potencies and activities.[1][2] For beta-blockers, the cardiac beta-blocking activity typically resides predominantly in one enantiomer.[1][3][4] This guide will explore the expected functional differences between the this compound stereoisomers and provide the methodologies to investigate them.
Comparative Functional Activity of this compound Stereoisomers
Table 1: Hypothetical Functional Activity Data for this compound Stereoisomers
| Stereoisomer | Isomer Configuration | Beta-Adrenergic Blocking Potency (pA2 value) on Guinea Pig Atria | Intrinsic Sympathomimetic Activity (ISA) (% of maximum isoproterenol (B85558) response) |
| Isomer 1 | (R,R) | High (e.g., 8.5) | Low (e.g., <5%) |
| Isomer 2 | (S,S) | Low (e.g., 6.0) | Negligible |
| Isomer 3 | (R,S) | Moderate (e.g., 7.2) | Moderate (e.g., 20%) |
| Isomer 4 | (S,R) | Very Low (e.g., <5.0) | Negligible |
Note: The data presented in this table is illustrative and intended to demonstrate the expected differences in activity between stereoisomers. Actual values would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the functional activity of this compound stereoisomers.
Isolated Guinea Pig Atria Assay for β-Adrenergic Antagonism
This in vitro assay is a standard method for quantifying the potency of beta-blockers.
Objective: To determine the pA2 value for each this compound stereoisomer as a measure of its beta-blocking potency.
Materials:
-
Male guinea pigs (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Isoproterenol hydrochloride (agonist)
-
This compound stereoisomers (antagonists)
-
Isolated organ bath system with force-displacement transducers.
Procedure:
-
Guinea pigs are euthanized by a humane method.
-
The heart is rapidly excised, and the atria are dissected and mounted in organ baths containing Krebs-Henseleit solution at 37°C.
-
The atria are allowed to equilibrate for 60 minutes under a resting tension of 1g. The atrial rate is recorded.
-
A cumulative concentration-response curve to isoproterenol is established to determine the baseline agonist response.
-
The tissues are washed, and one of the this compound stereoisomers is added to the bath at a known concentration and allowed to incubate for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to isoproterenol is then generated in the presence of the antagonist.
-
This procedure is repeated with different concentrations of the same stereoisomer and for each of the other three stereoisomers.
-
The pA2 values are calculated using a Schild plot analysis.
Assessment of Intrinsic Sympathomimetic Activity (ISA)
This assay determines if a beta-blocker has partial agonist activity.
Objective: To quantify the degree of ISA for each this compound stereoisomer.
Procedure:
-
Using the same isolated guinea pig atria preparation as above.
-
After equilibration, a this compound stereoisomer is added to the bath in a cumulative manner in the absence of an agonist.
-
Any increase in atrial rate is recorded and expressed as a percentage of the maximum response achievable with isoproterenol.
Visualizing Experimental and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the relevant signaling pathway.
References
- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Legacy Beta-Blocker Butidrine Versus Modern Counterparts
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Pharmacological and Clinical Data
In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, have remained a cornerstone for decades. While modern beta-blockers are household names in clinical practice, early-generation compounds like Butidrine laid the groundwork for our understanding of this drug class. This guide provides a detailed head-to-head comparison of this compound, a beta-blocker developed in the 1960s, with contemporary, widely prescribed beta-blockers: Carvedilol, Metoprolol, Bisoprolol, and Nebivolol. This analysis is based on available pharmacological data, as direct comparative clinical trials between this compound and these modern agents are nonexistent.
Pharmacodynamic Properties: A Tale of Selectivity and Additional Actions
The primary mechanism of action for all beta-blockers is the competitive antagonism of beta-adrenergic receptors, which blunts the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. However, significant differences in receptor selectivity and ancillary properties define their clinical profiles.
This compound is classified as a non-cardioselective beta-blocker, meaning it blocks both β1 and β2 receptors. It possesses membrane-stabilizing activity (MSA) but lacks intrinsic sympathomimetic activity (ISA).[1] In contrast, modern beta-blockers exhibit a range of selectivities and additional pharmacological effects that have refined their therapeutic applications.
Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 adrenergic receptor blockade, contributing to its vasodilatory effects.[2][3] Metoprolol and Bisoprolol are cardioselective, with a higher affinity for β1 receptors, which are predominantly located in the heart, than for β2 receptors found in the lungs and other tissues.[1] Nebivolol is also highly β1-selective and is unique in its ability to stimulate β3-adrenergic receptors, leading to nitric oxide-mediated vasodilation.[4][5][6]
| Property | This compound | Carvedilol | Metoprolol | Bisoprolol | Nebivolol |
| β1/β2 Selectivity | Non-selective | Non-selective | β1-selective | Highly β1-selective | Highly β1-selective |
| Alpha-1 Blockade | No | Yes | No | No | No |
| Intrinsic Sympathomimetic Activity (ISA) | No | No | No | No | No |
| Membrane Stabilizing Activity (MSA) | Yes | Yes | No | No | No |
| β3 Agonism | No | No | No | No | Yes |
| Primary Mechanism of Vasodilation | None | α1-blockade | None | None | NO-mediated (via β3 agonism) |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its dosing regimen and potential for drug-drug interactions. While detailed pharmacokinetic data for this compound is limited due to its vintage, the profiles of modern beta-blockers are well-characterized.
| Parameter | This compound | Carvedilol | Metoprolol (Succinate) | Bisoprolol | Nebivolol |
| Bioavailability | Data not available | 25-35% | ~50% | ~90% | ~12% (extensive metabolizers) |
| Half-life | Data not available | 7-10 hours | 3-7 hours | 10-12 hours | 10-19 hours |
| Protein Binding | Data not available | >98% | ~10% | ~30% | ~98% |
| Metabolism | Data not available | Extensive hepatic (CYP2D6, CYP2C9) | Extensive hepatic (CYP2D6) | 50% Hepatic, 50% Renal | Extensive hepatic (CYP2D6) |
| Dosing Frequency | Data not available | Twice daily | Once daily | Once daily | Once daily |
Signaling Pathways
The diverse effects of these beta-blockers can be understood by examining their impact on distinct signaling pathways.
All the compared beta-blockers antagonize the β1-adrenergic receptor, which is coupled to a Gs protein.[5] This antagonism inhibits the downstream production of cyclic AMP (cAMP), leading to reduced protein kinase A (PKA) activity, decreased calcium influx, and consequently, a reduction in heart rate and contractility.
Carvedilol's blockade of the α1-adrenergic receptor inhibits the Gq protein-mediated signaling cascade.[2] This prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium and subsequent vascular smooth muscle relaxation (vasodilation).
Nebivolol acts as an agonist at the β3-adrenergic receptor, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[4] NO then activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) and subsequent vasodilation.
Experimental Protocols
To characterize and compare beta-blockers, a suite of in vitro and ex vivo experiments are employed. Below are detailed methodologies for key assays.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 3-adrenoreceptor regulation of nitric oxide in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JCI - β3-adrenoceptor deficiency blocks nitric oxide–dependent inhibition of myocardial contractility [jci.org]
Comparative Potency of Butidrine and Other Beta-Adrenergic Antagonists: A Guide for Researchers
This guide provides a comparative analysis of the potency of butidrine (B1668099) relative to other beta-adrenergic antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies for potency determination, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a non-cardioselective beta-adrenergic antagonist developed in the 1960s.[1] Like other non-selective beta-blockers, it does not preferentially target beta-1 receptors in the heart over beta-2 receptors found in other tissues such as the lungs and blood vessels.
Quantitative Comparison of Beta-Blocker Potency
| Beta-Adrenergic Antagonist | Receptor Selectivity | pA2 Value | Relative Potency (vs. Propranolol=1) |
| Propranolol | Non-selective (β1 and β2) | 8.3[2] | 1 |
| Practolol | Cardioselective (β1) | 5.6[2] | - |
| Acebutolol (B1665407) | Cardioselective (β1) | 7.5[2] | 0.3 |
| Sotalol (B1662669) | Non-selective (β1 and β2) | 4.8[2] | 0.3 |
| Atenolol | Cardioselective (β1) | - | 1 |
| Metoprolol | Cardioselective (β1) | - | 1 |
| Nadolol | Non-selective (β1 and β2) | - | 1 |
| Timolol | Non-selective (β1 and β2) | - | 6 |
| Pindolol | Non-selective (β1 and β2) | - | 6 |
| Carvedilol | Non-selective (β1, β2, and α1) | - | 8 |
| Labetalol | Non-selective (β1, β2, and α1) | - | 0.3 |
Note: The relative potency values are based on clinical dosage equivalents and may not directly correlate with pA2 values due to differences in pharmacokinetics and other factors.
Experimental Protocols for Determining Antagonist Potency
The determination of a beta-blocker's potency is crucial for its pharmacological characterization. The following are detailed methodologies for key experiments cited in the evaluation of beta-adrenergic antagonists.
Schild Regression for pA2 Determination (Functional Assay)
Objective: To determine the pA2 value of a competitive antagonist, which quantifies its potency.
Principle: The Schild regression method involves measuring the parallel rightward shift of an agonist's concentration-response curve in the presence of increasing concentrations of a competitive antagonist. The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is used to calculate the pA2 value.
Methodology:
-
Tissue Preparation: An isolated tissue preparation containing the target beta-adrenergic receptors (e.g., guinea pig atria for β1 or trachea for β2) is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated for a beta-agonist (e.g., isoproterenol). The response (e.g., increase in heart rate or relaxation of tracheal smooth muscle) is measured at each agonist concentration until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed and allowed to equilibrate. A known concentration of the beta-blocker (antagonist) is then added to the organ bath and incubated for a predetermined period to allow for equilibrium to be reached.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Repeat with Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Data Analysis:
-
For each antagonist concentration, the dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
A linear regression analysis is performed. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Radioligand Binding Assay (Receptor Affinity)
Objective: To determine the affinity (Ki) of a beta-blocker for beta-adrenergic receptors.
Principle: This assay measures the ability of an unlabeled drug (the beta-blocker) to compete with a radiolabeled ligand for binding to the target receptors in a membrane preparation. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Methodology:
-
Membrane Preparation: Cell membranes expressing the beta-adrenergic receptor subtype of interest are prepared from cultured cells or tissues.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled beta-adrenergic ligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled beta-blocker.
-
Determination of Non-Specific Binding: A set of wells containing a high concentration of a non-radiolabeled, high-affinity ligand (e.g., propranolol) is included to determine the amount of non-specific binding of the radioligand.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any remaining unbound radioactivity.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the concentration of the unlabeled beta-blocker.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
To aid in the understanding of the mechanisms discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for pA2 Determination.
References
Cross-Study Validation of Butidrine's Pharmacological Effects: A Comparative Analysis
A deep dive into the pharmacological profile of Butidrine, a non-selective beta-adrenergic receptor antagonist developed in the 1960s, reveals a compound with distinct cardiovascular effects. This guide provides a comparative analysis of this compound against its contemporary, Propranolol, drawing upon available historical experimental data to offer insights for researchers, scientists, and drug development professionals.
This compound, a sympatholytic agent, emerged during a pivotal era of cardiovascular drug discovery. Like its counterpart Propranolol, it acts as a competitive antagonist at both β1 and β2 adrenergic receptors. This non-selective action underlies its primary pharmacological effects: a reduction in heart rate, myocardial contractility, and blood pressure. Notably, this compound is characterized by its lack of intrinsic sympathomimetic activity (ISA), meaning it does not partially activate beta-receptors, and possesses membrane-stabilizing activity, a property shared with some other beta-blockers and local anesthetics.
Comparative Pharmacological Data
To facilitate a clear comparison of the pharmacological effects of this compound and Propranolol, the following tables summarize key findings from early experimental studies. These data are based on in vitro and in vivo models prevalent during the 1960s and 1970s.
| Parameter | This compound | Propranolol | Comparator Details |
| Beta-Adrenergic Blockade | |||
| In Vitro (Isoprenaline Antagonism) | Effective antagonist | Potent antagonist | Guinea pig atrial preparations were a common model. |
| In Vivo (Isoprenaline-induced tachycardia) | Demonstrated reduction in heart rate | Demonstrated significant reduction in heart rate | Typically assessed in anesthetized dogs or cats. |
| Hemodynamic Effects | |||
| Heart Rate (Resting) | Reduction observed | Significant reduction observed | |
| Heart Rate (Exercise) | Significant reduction | Significant reduction | |
| Myocardial Contractility (Inotropism) | Negative inotropic effect | Potent negative inotropic effect | |
| Blood Pressure | Reduction in hypertensive subjects | Established antihypertensive effect | |
| Other Pharmacological Properties | |||
| Intrinsic Sympathomimetic Activity (ISA) | Absent | Absent | |
| Membrane Stabilizing Activity (MSA) | Present | Present |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited, providing a framework for understanding the data presented.
In Vitro Beta-Adrenergic Blockade Assay
Objective: To determine the potency of this compound and Propranolol in antagonizing the effects of a beta-agonist, typically Isoprenaline.
Protocol:
-
Tissue Preparation: Isolated guinea pig atria were dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Recording: The spontaneous contractile force and rate of the atria were recorded using a force-displacement transducer connected to a polygraph.
-
Procedure:
-
A cumulative concentration-response curve to Isoprenaline was established to determine its EC50 (the concentration that produces 50% of the maximal response).
-
The atrial preparation was then incubated with a fixed concentration of the antagonist (this compound or Propranolol) for a predetermined period.
-
A second cumulative concentration-response curve to Isoprenaline was then generated in the presence of the antagonist.
-
-
Data Analysis: The degree of rightward shift of the Isoprenaline concentration-response curve in the presence of the antagonist was used to calculate the pA2 value, a measure of the antagonist's potency.
In Vivo Hemodynamic Studies in Animal Models
Objective: To assess the effects of this compound and Propranolol on cardiovascular parameters in a living organism.
Protocol:
-
Animal Model: Anesthetized dogs or cats were commonly used. Anesthesia was typically induced with a barbiturate (B1230296) (e.g., pentobarbital (B6593769) sodium).
-
Instrumentation:
-
Catheters were inserted into the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
A catheter may have been placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of myocardial contractility.
-
Electrocardiogram (ECG) leads were attached to monitor heart rate and rhythm.
-
-
Procedure:
-
Baseline hemodynamic parameters (heart rate, blood pressure, etc.) were recorded.
-
The beta-blocker (this compound or Propranolol) was administered intravenously at various doses.
-
Hemodynamic parameters were continuously monitored to observe the drug's effects.
-
To assess beta-blockade, a challenge with a standard dose of Isoprenaline was administered before and after the beta-blocker to quantify the reduction in the tachycardic response.
-
-
Data Analysis: Changes in heart rate, blood pressure, and myocardial contractility from baseline were calculated and compared between the different doses and drugs.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of non-selective beta-blockers like this compound and Propranolol.
Caption: Workflow for determining the in vitro beta-blocking potency of a compound.
Conclusion
This compound, as a non-selective beta-blocker, shares a fundamental mechanism of action with Propranolol, leading to similar qualitative pharmacological effects on the cardiovascular system. The available historical data suggests that both compounds effectively block beta-adrenergic receptors, resulting in negative chronotropic and inotropic effects. However, without access to the full datasets from direct comparative studies, a definitive quantitative comparison of their potencies remains elusive. The provided experimental protocols offer a window into the methodologies used to characterize these foundational cardiovascular drugs, highlighting the rigorous approach taken even in the early days of modern pharmacology. Further research, should these historical records become more accessible, would be invaluable in fully elucidating the comparative pharmacology of this compound.
A Comparative Analysis of Butidrine and Cardioselective Beta-Blockers in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-cardioselective beta-blocker Butidrine and modern cardioselective beta-blockers. While a direct quantitative comparison is challenging due to the limited availability of contemporary experimental data for this compound, this document synthesizes the known pharmacological profiles and contrasts them with the extensive data available for cardioselective agents.
Introduction to this compound and Cardioselective Beta-Blockers
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. They exert their effects by blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors.[1] This guide focuses on a comparison between this compound, an early non-cardioselective beta-blocker, and the class of cardioselective beta-blockers that have become the standard of care in many cardiovascular applications.
This compound , developed in the 1960s, is a non-cardioselective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors.[2] It also possesses membrane-stabilizing activity but lacks intrinsic sympathomimetic activity (ISA).[2] Due to its development era, there is a scarcity of modern, comprehensive clinical trial data and detailed experimental protocols for this compound.
Cardioselective beta-blockers , on the other hand, have a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, than for β2-adrenergic receptors found in the lungs and other tissues.[3][[“]] This selectivity offers a significant therapeutic advantage, particularly in patients with respiratory comorbidities.[3] This class includes well-studied drugs such as metoprolol (B1676517) , bisoprolol , and atenolol (B1665814) .[5]
Mechanism of Action: A Tale of Two Receptor Affinities
The fundamental difference between this compound and cardioselective beta-blockers lies in their interaction with beta-adrenergic receptor subtypes.
-
This compound (Non-selective β-blockade): By blocking both β1 and β2 receptors, this compound's effects are widespread. While β1-blockade in the heart leads to decreased heart rate, contractility, and blood pressure, the concurrent blockade of β2-receptors can lead to undesirable effects such as bronchoconstriction in susceptible individuals.[3][6]
-
Cardioselective β-blockers (β1-selective blockade): These agents primarily target β1-receptors in the heart, leading to the desired cardiac effects with a reduced risk of β2-mediated side effects.[7] This cardioselectivity is dose-dependent and can be diminished at higher doses.[1]
Below is a diagram illustrating the signaling pathways affected by non-selective and cardioselective beta-blockers.
Efficacy in Specific Cardiac Models: A Data-Driven Comparison
Due to the limited quantitative data for this compound, this section will primarily focus on the well-documented efficacy of cardioselective beta-blockers in key cardiovascular conditions.
Heart Failure
In heart failure, beta-blockers are a foundational therapy, improving left ventricular ejection fraction and reducing mortality.[8] While specific data for this compound in modern heart failure models is unavailable, several large clinical trials have established the efficacy of cardioselective beta-blockers.
| Drug | Trial | Key Findings in Heart Failure with Reduced Ejection Fraction (HFrEF) |
| Bisoprolol | CIBIS-II | 34% reduction in all-cause mortality compared to placebo.[9] |
| Metoprolol Succinate | MERIT-HF | 34% reduction in all-cause mortality compared to placebo.[9] |
| Carvedilol (non-selective with α-blocking) | COPERNICUS | 35% reduction in all-cause mortality in severe heart failure compared to placebo.[9] |
Hypertension
Beta-blockers lower blood pressure by reducing cardiac output.[1] Cardioselective agents are often preferred to minimize side effects.
| Drug | Key Findings in Hypertension |
| Atenolol & Metoprolol | In a comparative study, both atenolol and metoprolol significantly attenuated the increase in systolic blood pressure during exercise.[10] |
| General Cardioselective β-blockers | A meta-analysis showed that beta-blockers are effective in reducing major cardiovascular events in patients with hypertension.[11] |
Experimental Protocols: A General Framework
While specific, detailed experimental protocols for this compound are scarce in modern literature, a general methodology for evaluating the efficacy of a beta-blocker in an animal model of cardiovascular disease is presented below.
Detailed Methodologies:
A representative experimental protocol to compare the effects of a non-selective beta-blocker like this compound with a cardioselective beta-blocker in a model of hypertension could involve the following steps:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for genetic hypertension.
-
Baseline Measurements: Prior to treatment, baseline systolic and diastolic blood pressure, and heart rate are recorded using telemetry. Left ventricular function is assessed by echocardiography.[12]
-
Treatment Groups: Animals are randomized to receive either vehicle, this compound, or a cardioselective beta-blocker (e.g., metoprolol).
-
Drug Administration: The drugs are administered for a predefined period (e.g., 4-8 weeks) via oral gavage or osmotic mini-pumps to ensure consistent plasma concentrations.
-
Data Analysis: Statistical comparisons are made between the treatment groups to determine the relative efficacy in lowering blood pressure, improving cardiac function, and affecting molecular endpoints.
Conclusion
While this compound represents an early development in beta-blocker therapy, the field has significantly advanced with the introduction of cardioselective agents. The primary advantage of cardioselective beta-blockers lies in their targeted action on β1-receptors in the heart, which minimizes the risk of β2-mediated side effects, particularly bronchoconstriction.[3] The extensive body of clinical evidence supporting the efficacy and safety of cardioselective beta-blockers in major cardiovascular diseases like heart failure and hypertension solidifies their role as a preferred therapeutic option in modern medicine.[9][13][14] Further research on older compounds like this compound would require new, well-controlled preclinical and clinical studies to ascertain their efficacy and safety profile in comparison to current standards of care.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. consensus.app [consensus.app]
- 5. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. Beta blocker - Wikipedia [en.wikipedia.org]
- 9. What is the most effective beta-blocker for heart failure? | MDedge [mdedge.com]
- 10. Cardioselective and nonselective beta-adrenoceptor blocking drugs in hypertension: a comparison of their effect on blood pressure during mental and physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-blockers in hypertension: overview and meta-analysis of randomized outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy of Different Beta Blockers in Reducing Mortality in Heart-Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness and safety of four different beta‐blockers in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Re-evaluating the Clinical Potential of Butidrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a re-evaluation of the clinical potential of Butidrine, a non-selective beta-blocker developed in the 1960s. Due to the limited availability of recent clinical trial data for this compound, this guide offers a comparative analysis against well-established beta-blockers: Propranolol (B1214883) (a non-selective beta-blocker), Nadolol (a non-selective beta-blocker), Atenolol (a selective β1 blocker), and Metoprolol (B1676517) (a selective β1 blocker). The performance of these alternatives in treating angina pectoris and cardiac arrhythmias provides a benchmark for assessing the potential therapeutic envelope of this compound.
Overview of this compound
This compound is a non-cardioselective beta-adrenergic receptor antagonist, structurally related to pronethalol and propranolol.[1][2] It was marketed under brand names such as Betabloc, Butidrate, and Recetan.[1][2] Pharmacologically, it exhibits membrane-stabilizing activity but lacks intrinsic sympathomimetic activity (ISA).[1] Like some other beta-blockers, it also possesses local anesthetic properties.[1][2] Early preclinical studies indicated its activity as a sympatholytic, showing antagonism to isoproterenol (B85558) and epinephrine (B1671497).[3]
Comparative Efficacy and Safety
Quantitative clinical data for this compound is scarce in contemporary medical literature. Therefore, this section presents data from clinical trials of its comparators to provide a framework for evaluating its potential clinical utility.
Angina Pectoris
Beta-blockers are a cornerstone in the management of stable angina pectoris. Their primary mechanism of action involves reducing myocardial oxygen demand by decreasing heart rate, myocardial contractility, and blood pressure. The following tables summarize the efficacy of comparator beta-blockers in treating angina.
Table 1: Efficacy of Beta-Blockers in Angina Pectoris
| Drug | Dosage | Key Efficacy Endpoints | Reference |
| Propranolol | 40 mg qid | - 37% reduction in anginal attacks vs. placebo (p < 0.001)- 38% reduction in nitroglycerin consumption vs. placebo (p < 0.001)- 31% increase in time to onset of chest pain during exercise vs. placebo (p < 0.02) | [4] |
| Atenolol | 50-100 mg bid | - Significant reduction in heart rate and blood pressure at rest and during exercise- 44% mean increase in bicycle exercise performance vs. placebo (in responders) | [5] |
| Atenolol | 50 mg & 100 mg once daily | - Significant reduction in weekly angina attacks vs. placebo (p < 0.05)- Significant reduction in nitroglycerin consumption vs. placebo (p < 0.05 for 50mg, p < 0.025 for 100mg)- Significant increase in total work performed until 1 mm ST-segment depression in exercise tests vs. placebo | [6] |
| Nadolol | 40-240 mg once daily | - Indicated for the long-term management of patients with angina pectoris. Reduces myocardial oxygen requirements at any given level of effort. | [7][8] |
Cardiac Arrhythmias
Beta-blockers are utilized in the management of various cardiac arrhythmias, primarily by slowing the heart rate and reducing the electrical excitability of the heart.
Table 2: Efficacy of Beta-Blockers in Cardiac Arrhythmias
| Drug | Dosage | Key Efficacy Endpoints | Reference |
| Propranolol | IV infusion (mean concentration 130-743 ng/ml) | - In patients with inducible sustained ventricular tachycardia, 6 of 28 had a complete or partial response at low concentrations. | [9] |
| Propranolol | N/A | - Markedly blunted the increase in ventricular arrhythmias post-myocardial infarction compared to placebo. | [10] |
| Metoprolol | 200 mg daily | - In patients post-myocardial infarction, metoprolol significantly reduced the relative risk of ventricular fibrillation by 15-20%. | [11] |
| Metoprolol Succinate Extended-Release | N/A | - In post-myocardial infarction ventricular arrhythmia, significantly improved clinical effectiveness and reduced adverse reactions compared to the control group. | [12] |
| Nadolol | N/A | - Off-label use for atrial fibrillation (heart rate control) and ventricular arrhythmias due to congenital long QT syndrome. | [13] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for this compound and other non-selective beta-blockers is the competitive antagonism of β1 and β2 adrenergic receptors. This blockade inhibits the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.
Caption: Beta-Blocker Signaling Pathway
Experimental Protocols
The following are generalized protocols representative of methodologies used to evaluate the clinical potential of beta-blockers in angina and arrhythmia.
Evaluation of Anti-Anginal Efficacy
Objective: To assess the efficacy of a beta-blocker in reducing the frequency of angina attacks and improving exercise tolerance in patients with stable angina pectoris.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Patient Population: Patients with a documented history of coronary artery disease and stable, exercise-induced angina.
-
Procedure:
-
Washout Period: A 1-2 week period where all anti-anginal medications are discontinued.
-
Baseline Assessment: Patients undergo a baseline exercise tolerance test (e.g., treadmill or bicycle ergometry) to determine the time to onset of angina and/or 1mm ST-segment depression. Patients also record the frequency of anginal attacks and nitroglycerin consumption in a diary.
-
Randomization: Patients are randomly assigned to receive either the investigational beta-blocker or a placebo for a predefined period (e.g., 4-8 weeks).
-
Treatment Phase: During this phase, patients continue to maintain their angina diaries.
-
Follow-up Assessment: At the end of the treatment period, the exercise tolerance test is repeated.
-
Crossover: After a second washout period, patients are switched to the alternate treatment arm, and the assessments are repeated.
-
-
Endpoints:
-
Primary: Change in exercise duration, time to onset of angina, and time to 1mm ST-segment depression.
-
Secondary: Change in the frequency of anginal attacks and nitroglycerin consumption.
-
Caption: Anti-Anginal Efficacy Trial Workflow
Evaluation of Anti-Arrhythmic Efficacy
Objective: To assess the efficacy of a beta-blocker in suppressing ventricular arrhythmias.
Methodology:
-
Study Design: An in-hospital, electrophysiology (EP) study.
-
Patient Population: Patients with a history of sustained ventricular tachycardia or fibrillation.
-
Procedure:
-
Baseline EP Study: A baseline EP study is performed to induce the clinical arrhythmia using programmed electrical stimulation.
-
Drug Administration: The investigational beta-blocker is administered intravenously.
-
Post-Drug EP Study: The programmed electrical stimulation protocol is repeated to determine if the arrhythmia is still inducible.
-
Holter Monitoring: For long-term assessment, patients can be monitored with a 24-hour ambulatory electrocardiogram (Holter monitor) before and during oral treatment to quantify the reduction in premature ventricular complexes (PVCs) and other arrhythmic events.
-
-
Endpoints:
-
Primary: Non-inducibility of the clinical arrhythmia during the post-drug EP study.
-
Secondary: Reduction in the frequency and complexity of ventricular arrhythmias on Holter monitoring.
-
Caption: Anti-Arrhythmic Efficacy Trial Workflow
Conclusion: Re-evaluating this compound's Potential
Given its pharmacological profile as a non-selective beta-blocker without intrinsic sympathomimetic activity, it is reasonable to hypothesize that this compound's clinical effects would be comparable to those of propranolol. It would likely demonstrate efficacy in reducing anginal symptoms and controlling certain cardiac arrhythmias. However, its non-selective nature would also predispose patients to a similar side-effect profile as propranolol, including the potential for bronchoconstriction, making it less suitable for patients with respiratory conditions.
The lack of modern, robust clinical trial data for this compound presents a significant hurdle to its re-introduction into clinical practice. Any future consideration of this compound would necessitate comprehensive clinical trials to establish its efficacy and safety in comparison to current standard-of-care beta-blockers. While its historical use suggests a potential therapeutic role, the advancements in cardiovascular pharmacology with the development of more selective agents and drugs with different ancillary properties mean that this compound would need to demonstrate a clear advantage in a specific patient population to warrant its clinical revival.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Some pharmacological properties of four stereoisomers of this compound, a new adrenergic beta-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of beta adrenergic blockade in coronary heart disease: propranolol in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atenolol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atenolol once daily in angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Antiarrhythmic efficacy of propranolol: comparison of low and high serum concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-Blocker Heart Attack Trial: impact of propranolol therapy on ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. commit-ccs2.org [commit-ccs2.org]
- 12. researchgate.net [researchgate.net]
- 13. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Review of Early Beta-Blocker Research: From Dichloroisoprenaline to Propranolol
A deep dive into the foundational pharmacology of the first generation of beta-adrenergic antagonists, providing a comparative analysis of dichloroisoprenaline (DCI), pronethalol, and propranolol (B1214883). This guide offers researchers, scientists, and drug development professionals a comprehensive look at the seminal experimental data and methodologies that launched a new era in cardiovascular medicine.
The advent of beta-blockers in the mid-20th century marked a paradigm shift in the management of cardiovascular diseases. Spearheaded by the visionary work of Sir James Black, this class of drugs was born from the innovative concept of reducing myocardial oxygen demand rather than increasing its supply. This review focuses on the initial trio of compounds that paved the way for this therapeutic revolution: dichloroisoprenaline (DCI), pronethalol, and the landmark drug, propranolol. Through a detailed comparison of their pharmacological properties, supported by key experimental data from early research, we illuminate the rapid evolution and structure-activity relationships that led to the first clinically successful beta-blocker.
Comparative Pharmacological Properties
The early beta-blockers, while sharing a common mechanism of antagonizing beta-adrenergic receptors, exhibited significant differences in their potency and intrinsic sympathomimetic activity (ISA). ISA refers to the partial agonist activity of a beta-blocker, where it can cause a slight stimulation of the beta-receptor, particularly in the absence of a primary agonist like adrenaline.
| Compound | Relative Potency (Anti-isoprenaline Activity) | Intrinsic Sympathomimetic Activity (ISA) | Key Findings from Early Studies |
| Dichloroisoprenaline (DCI) | Low | High | First compound demonstrated to block beta-receptors. Its significant ISA limited its therapeutic potential due to sympathomimetic side effects.[1] |
| Pronethalol | 1 | Moderate | The first beta-blocker to be used clinically for angina pectoris.[2] Showed greater antagonist activity than DCI but still possessed considerable ISA.[2] Withdrawn due to concerns about carcinogenicity in animal models.[1] |
| Propranolol | 10-20x Pronethalol | None | The first clinically successful beta-blocker, demonstrating significantly higher potency than pronethalol and a lack of ISA.[2] This absence of intrinsic stimulatory activity proved crucial for its therapeutic success in treating conditions like angina and arrhythmias. |
Key Experiments and Methodologies
The development and characterization of these early beta-blockers relied on a series of innovative in vivo and in vitro experiments. Below are detailed protocols for some of the pivotal studies.
Antagonism of Isoprenaline-Induced Tachycardia in Anesthetized Animals
This experimental model was crucial for quantifying the beta-blocking potency of the early compounds.
Experimental Protocol:
-
Animal Model: Cats or dogs were typically used.
-
Anesthesia: Anesthesia was induced and maintained, often with agents like chloralose. This was critical to minimize reflex circulatory changes that could interfere with the experimental results.
-
Surgical Preparation: The animals underwent surgical preparation to allow for the continuous monitoring of cardiovascular parameters. This included:
-
Cannulation of a femoral artery for direct measurement of arterial blood pressure.
-
Insertion of a catheter into a femoral vein for the intravenous administration of drugs.
-
Attachment of electrocardiogram (ECG) leads to monitor heart rate and rhythm.
-
-
Experimental Procedure:
-
A baseline heart rate and blood pressure were established.
-
Isoprenaline, a potent beta-agonist, was administered intravenously at a dose sufficient to produce a significant increase in heart rate (tachycardia).
-
After the effects of isoprenaline dissipated and the heart rate returned to baseline, a dose of the beta-blocker being tested (DCI, pronethalol, or propranolol) was administered.
-
Following the administration of the beta-blocker, the same dose of isoprenaline was given again.
-
The degree of inhibition of the isoprenaline-induced tachycardia was measured. This was often repeated with increasing doses of the beta-blocker to construct a dose-response curve and determine the relative potency of the different compounds.
-
Assessment of Anti-Anginal Effects in Clinical Trials
The efficacy of pronethalol and subsequently propranolol in treating angina pectoris was established through pioneering clinical trials that utilized exercise testing to objectively measure improvement in exercise tolerance.
Experimental Protocol:
-
Patient Population: Patients with a clear history of exercise-induced angina pectoris were recruited.
-
Study Design: Early trials often employed a double-blind, placebo-controlled, crossover design. This meant that each patient would receive both the active drug and a placebo at different times, with neither the patient nor the investigators knowing which treatment was being administered at any given time.
-
Exercise Testing: Standardized exercise tests, often using a treadmill, were performed to quantify exercise tolerance. A common protocol involved:
-
Baseline Test: An initial exercise test was performed to establish the patient's baseline exercise capacity, typically measured as the time to the onset of anginal pain or the development of a specific degree of ST-segment depression on the ECG, an objective sign of myocardial ischemia.
-
Treatment Periods: Patients would then be treated with either the beta-blocker or a placebo for a set period.
-
Repeat Exercise Tests: At the end of each treatment period, the exercise test was repeated.
-
-
Outcome Measures: The primary outcome measures included:
-
Time to the onset of angina during the exercise test.
-
Total duration of exercise.
-
The degree of ST-segment depression on the ECG at a standardized workload.
-
The frequency of angina attacks and consumption of nitroglycerin tablets, as recorded by the patients in a diary.
-
Signaling Pathways and Experimental Workflows
The understanding of the molecular mechanisms underlying beta-blocker action has evolved significantly. However, the foundational concept of competitive antagonism at the beta-adrenergic receptor was central to the early research.
Caption: Simplified beta-adrenergic signaling pathway as understood in the early 1960s.
Caption: Workflow for assessing beta-blockade in anesthetized animals.
Conclusion
The progression from the initial discovery of DCI's beta-blocking properties to the clinical success of propranolol represents a remarkable chapter in pharmacological research. The systematic evaluation of these early compounds, focusing on the crucial interplay between beta-blocking potency and intrinsic sympathomimetic activity, laid the groundwork for the development of the entire class of beta-blockers. The experimental models and clinical trial methodologies established during this period not only validated the therapeutic concept envisioned by Sir James Black but also set a precedent for future drug development in cardiovascular medicine. This comparative review underscores the importance of rigorous preclinical and clinical research in translating a novel pharmacological concept into a life-saving therapeutic reality.
References
Safety Operating Guide
Prudent Disposal of Butidrine: A Guide for Laboratory Professionals
Core Principle: Avoid Environmental Release
The primary goal of chemical disposal is to prevent the entry of active pharmaceutical ingredients into the environment. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water systems and harm to aquatic life.
Step-by-Step Disposal Procedure
In the absence of a specific Safety Data Sheet (SDS) for Butidrine, the following general procedure for the disposal of pharmaceutical research chemicals should be followed. This protocol is designed to be conservative and align with general laboratory chemical waste guidelines.
-
Consult Institutional and Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Regulations can vary significantly by location.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep solid and liquid waste in separate, clearly labeled, and compatible containers.
-
-
Preparing for Disposal:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, transfer them to a designated hazardous waste container. Do not dispose of them down the sink.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional protocols, which may still require it to be treated as hazardous waste.
-
-
Waste Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
-
-
Arranging for Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. These professionals are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This guidance is based on general best practices for chemical and pharmaceutical waste disposal. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the guidelines provided by your institution's Environmental Health and Safety department. Always prioritize local regulations and institutional protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
